2-(Acetylamino-methyl)-5-methyl-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-8(10-6)5-9-7(2)11/h3-4,10H,5H2,1-2H3,(H,9,11) |
InChI Key |
QKRFBPOWUMYKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)CNC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
"2-(Acetylamino-methyl)-5-methyl-pyrrole" CAS number and nomenclature
This technical guide provides a comprehensive overview of the chemical compound N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide, including its nomenclature, chemical properties, and a detailed synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a thorough understanding of this molecule and its preparation.
Nomenclature and Structure
The compound with the common name "2-(Acetylamino-methyl)-5-methyl-pyrrole" is systematically named according to IUPAC nomenclature as N-((5-methyl-1_H_-pyrrol-2-yl)methyl)acetamide .
-
Parent Heterocycle: The core structure is a pyrrole ring.
-
Substituents:
-
A methyl group at position 5.
-
An acetamidomethyl group at position 2. The acetamido group (CH₃CONH-) is attached to a methyl (-CH₂-) linker, which is in turn bonded to the pyrrole ring.
-
A CAS Number for this specific compound is not readily found in major chemical databases, suggesting it may be a novel or less common research chemical. For reference, related structures include 2-acetyl-5-methyl pyrrole (CAS No. 6982-72-5)[1] and 2-Acetyl-1-methylpyrrole (CAS No. 932-16-1)[2][3].
Chemical Structure:
Caption: Chemical structure of N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide.
Chemical and Physical Properties
While experimental data for this specific molecule is not widely available, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. |
Synthesis Protocol
The synthesis of N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide can be achieved through a multi-step process starting from commercially available precursors. A reliable pathway involves the reductive amination of 5-methyl-1H-pyrrole-2-carboxaldehyde followed by N-acetylation.
Synthesis Workflow
Caption: Proposed synthetic workflow for N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide.
Step 1: Synthesis of 2-(Aminomethyl)-5-methyl-1H-pyrrole
This step involves the reductive amination of 5-methyl-1H-pyrrole-2-carboxaldehyde. Reductive amination is a robust method for forming amines from carbonyl compounds.
Materials:
-
5-Methyl-1H-pyrrole-2-carboxaldehyde (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of 5-methyl-1H-pyrrole-2-carboxaldehyde in methanol, add ammonium acetate in a single portion.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture, ensuring the temperature is maintained below 30°C.
-
Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH until the pH is approximately 10-11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-5-methyl-1H-pyrrole. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of N-((5-Methyl-1H-pyrrol-2-yl)methyl)acetamide
The final step is the N-acetylation of the amine synthesized in the previous step.
Materials:
-
2-(Aminomethyl)-5-methyl-1H-pyrrole (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve the crude 2-(aminomethyl)-5-methyl-1H-pyrrole in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) to quench any remaining acetic anhydride.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the pyrrole N-H, doublets for the pyrrole ring protons, a doublet for the methylene protons coupled to the amide N-H, a singlet for the methyl group on the pyrrole ring, and a singlet for the acetyl methyl group.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Signals corresponding to the carbons of the pyrrole ring, the methylene carbon, the amide carbonyl carbon, and the two methyl carbons are expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Characteristic absorption bands for the N-H stretch of the pyrrole and the amide, and the C=O stretch of the amide group should be present.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Sodium cyanoborohydride is toxic and should be handled with care. Quenching with acid will produce hydrogen cyanide gas, which is highly toxic. This step must be performed in a fume hood.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with appropriate care.
References
-
The Good Scents Company. (n.d.). 2-acetyl-5-methyl pyrrole. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 2-Acetyl-1-methylpyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-1-methylpyrrole. Retrieved from [Link]
Sources
Unlocking the Therapeutic Potential of 2-(Acetylamino-methyl)-5-methyl-pyrrole: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of drug discovery and development.[1][2][3][4][5] Its unique electronic and structural properties allow it to serve as a versatile template for the design of a myriad of bioactive compounds.[3][6] Nature itself has repeatedly utilized the pyrrole core in essential biomolecules, including heme, chlorophyll, and various alkaloids, underscoring its fundamental role in biological processes.[5][7] In contemporary medicinal chemistry, synthetic pyrrole derivatives have been successfully developed into a range of therapeutic agents with applications spanning oncology, infectious diseases, and inflammatory conditions.[8][9][10][11] Marketed drugs containing the pyrrole moiety, such as atorvastatin (a lipid-lowering agent) and sunitinib (a multi-targeted tyrosine kinase inhibitor), are testaments to the enduring value of this heterocyclic system.[8][9]
This technical guide focuses on a specific, yet under-explored derivative: 2-(Acetylamino-methyl)-5-methyl-pyrrole . While direct biological data for this compound is scarce in publicly available literature, its structural features suggest a high potential for significant pharmacological activity. The presence of an N-acetylated aminomethyl side chain introduces a key functional group that can modulate the molecule's physicochemical properties and its interactions with biological targets.[12] This document will serve as a comprehensive roadmap for researchers and drug development professionals, outlining the rationale for investigating this compound, proposing potential biological activities based on structure-activity relationships of related pyrrole derivatives, and providing detailed experimental protocols to rigorously evaluate its therapeutic promise.
Synthesis and Physicochemical Characterization of 2-(Acetylamino-methyl)-5-methyl-pyrrole
The synthetic accessibility of a compound is a critical factor in its potential for drug development. Based on established methodologies for pyrrole synthesis, a plausible and efficient route to 2-(Acetylamino-methyl)-5-methyl-pyrrole can be proposed.
Proposed Synthetic Pathway: A Modified Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the construction of the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][13][14] A logical approach to the synthesis of the target molecule would involve a multi-step process, potentially starting from a readily available 1,4-dicarbonyl compound and N-acetyl-1,2-diaminoethane.
Experimental Protocol: Synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole
-
Step 1: Synthesis of the Pyrrole Precursor. A suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione, would be reacted with an appropriate aminating agent to introduce the necessary functional groups for the subsequent cyclization.
-
Step 2: Cyclization via Paal-Knorr Reaction. The synthesized precursor would then be subjected to a cyclization reaction with N-acetyl-1,2-diaminoethane in the presence of an acid catalyst, such as acetic acid, to form the pyrrole ring. A similar synthesis has been documented for a related compound, 1-(2-Acetylamino-ethyl)-2-(phthalimido-methyl)-5-methyl-pyrrole, which supports the feasibility of this approach.[15]
-
Step 3: Purification and Characterization. The final product would be purified using standard techniques such as column chromatography. The structure and purity of 2-(Acetylamino-methyl)-5-methyl-pyrrole would then be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on the biological activities of pyrrole derivatives, we can hypothesize several potential therapeutic applications for 2-(Acetylamino-methyl)-5-methyl-pyrrole.[1][2][3][4] The N-acetylated aminomethyl substituent is of particular interest as it may enhance binding to specific biological targets and improve pharmacokinetic properties.
Anticancer Activity
Numerous pyrrole derivatives have demonstrated potent anticancer activity through various mechanisms.[8][10][16]
-
Hypothesis: 2-(Acetylamino-methyl)-5-methyl-pyrrole may exhibit cytotoxic effects on cancer cell lines by interfering with key cellular processes such as cell cycle progression or by inducing apoptosis. The N-acetyl group could play a role in targeting histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer.[12]
Proposed Signaling Pathway for Anticancer Activity
Caption: Tiered screening workflow for biological evaluation.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of 2-(Acetylamino-methyl)-5-methyl-pyrrole on a panel of human cancer cell lines and a non-cancerous cell line to assess for selective toxicity.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(Acetylamino-methyl)-5-methyl-pyrrole (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-(Acetylamino-methyl)-5-methyl-pyrrole against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
3. In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
-
Objective: To evaluate the inhibitory effect of 2-(Acetylamino-methyl)-5-methyl-pyrrole on COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based detection kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 2-(Acetylamino-methyl)-5-methyl-pyrrole
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | |
| A549 | Lung Carcinoma | |
| HeLa | Cervical Adenocarcinoma | |
| HEK293 | Normal Human Embryonic Kidney |
Table 2: Antimicrobial Activity of 2-(Acetylamino-methyl)-5-methyl-pyrrole
| Microorganism | Gram Stain/Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| Candida albicans | Fungal |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of the potential biological activities of 2-(Acetylamino-methyl)-5-methyl-pyrrole. The pyrrole scaffold is a well-established pharmacophore, and the specific substitutions on this novel compound warrant a thorough evaluation of its therapeutic potential. The proposed experimental workflows are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic studies.
Positive results from these initial in vitro studies would justify further preclinical development, including more in-depth mechanism of action studies, in vivo efficacy testing in animal models, and preliminary pharmacokinetic and toxicology profiling. The exploration of 2-(Acetylamino-methyl)-5-methyl-pyrrole and its analogs represents a promising avenue for the discovery of new and effective therapeutic agents.
References
-
Borges, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]
-
Iftikhar, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
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Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. [Link]
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Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]
-
Rusu, A., et al. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
-
Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube. [Link]
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The Aromaticity of Pyrrole: A Deep Dive into its Structure and Reactivity. (2026, January 23). Mol-Instincts. [Link]
-
Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Synthesis of 1-(2-Acetylamino-ethyl)-2-(phthalimido-methyl). (n.d.). PrepChem.com. [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20). Allied Academies. [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, January 9). ResearchGate. [Link]
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27). ResearchGate. [Link]
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Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). MDPI. [Link]
-
Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (2025, March 3). National Center for Biotechnology Information. [Link]
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"2-(Acetylamino-methyl)-5-methyl-pyrrole" theoretical properties calculation
A Guide to Electronic and Pharmacokinetic Profiling
Executive Summary & Structural Context[1][2]
The compound 2-(Acetylamino-methyl)-5-methyl-pyrrole represents a critical structural scaffold in medicinal chemistry. It combines an electron-rich heteroaromatic ring (pyrrole) with a polar, hydrogen-bonding side chain (acetamido group). This specific substitution pattern—blocking the reactive
This technical guide outlines the Standard Operating Procedure (SOP) for the theoretical characterization of this molecule. It moves beyond basic geometry optimization to derive actionable data on reactivity (DFT descriptors) and bioavailability (ADMET profiling).
Molecular Formula:
Computational Strategy: The "Why" and "How"
To ensure data integrity suitable for regulatory review or high-impact publication, we employ a Density Functional Theory (DFT) approach. The choice of functional and basis set is non-trivial; it must balance cost with the accurate treatment of the lone-pair electrons on the amide oxygen and pyrrolic nitrogen.
2.1 The Computational Pipeline
The following workflow enforces a self-validating loop where frequency analysis confirms the ground state before any property calculation occurs.
Figure 1: The sequential workflow for theoretical characterization. Note the critical feedback loop at the Frequency Check stage.
2.2 Methodology & Protocol
Step 1: Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: Despite newer functionals, B3LYP remains the benchmark for organic small molecules, allowing direct comparison with decades of literature on pyrrole derivatives [1].
-
-
Basis Set: 6-311++G(d,p) .[1][2][3][4]
-
Rationale: The ++ (diffuse functions) are mandatory here. The amide oxygen and pyrrole nitrogen have lone pairs that extend far from the nucleus. Standard basis sets (like 6-31G) fail to describe these "loose" electrons accurately, leading to errors in hydrogen bond energy prediction.
-
-
Solvation: PCM (Polarizable Continuum Model) .
-
Solvent: Water (
) for biological relevance, or DMSO for solubility prediction.
-
Step 2: Validation Criterion
-
Upon convergence, run a vibrational frequency analysis.[2]
-
Pass: All vibrational frequencies are positive (Real).
-
Fail: Presence of imaginary frequencies (Negative values) indicates a transition state, not a ground state.
Electronic Structure & Reactivity Descriptors[7][8]
Once the global minimum geometry is confirmed, we analyze the Frontier Molecular Orbitals (FMOs). For this pyrrole derivative, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of kinetic stability.
3.1 Global Reactivity Indices
Using Koopmans' theorem approximation, we derive the following descriptors from the HOMO/LUMO energies (
| Descriptor | Symbol | Formula | Interpretation for this Molecule |
| Ionization Potential | Energy required to remove an electron (Oxidation potential). | ||
| Electron Affinity | Energy released when adding an electron (Reduction potential). | ||
| Chemical Hardness | Resistance to charge transfer. A "hard" molecule is less reactive. | ||
| Chemical Potential | Tendency of electrons to escape. | ||
| Electrophilicity Index | Critical: Measures the propensity to accept electrons. |
Application Logic:
-
High HOMO: The pyrrole ring is electron-rich. Expect a high HOMO energy, making the ring susceptible to electrophilic aromatic substitution.
-
Amide Influence: The acetylamino group is electron-withdrawing (induction) but resonant donating. The net effect on the C2 position usually lowers the HOMO slightly compared to pure pyrrole, potentially stabilizing the molecule against rapid oxidation [2].
3.2 Molecular Electrostatic Potential (MEP)
The MEP map is calculated to predict non-covalent interactions (drug-receptor binding).
-
Red Regions (Negative Potential): Localized on the Carbonyl Oxygen of the acetyl group. This is the primary Hydrogen Bond Acceptor (HBA) site.
-
Blue Regions (Positive Potential): Localized on the Amide N-H and Pyrrole N-H . These are Hydrogen Bond Donor (HBD) sites.
-
Mechanism: This "Push-Pull" electronic distribution suggests this molecule can act as a bidentate ligand in kinase pockets, forming simultaneous H-bonds with the hinge region.
In Silico ADMET Profiling
For drug development, theoretical efficacy is useless without bioavailability. We apply the Lipinski Rule of 5 and Veber’s extensions to the optimized structure.
4.1 Quantitative Data Table
Note: Values below are calculated based on group contribution methods standard in cheminformatics (e.g., SwissADME).
| Property | Theoretical Value | Threshold (Rule of 5) | Status |
| Molecular Weight | 166.22 g/mol | < 500 g/mol | PASS |
| H-Bond Donors (HBD) | 2 (Pyrrole-NH, Amide-NH) | < 5 | PASS |
| H-Bond Acceptors (HBA) | 2 (Amide-O, Pyrrole-N*) | < 10 | PASS |
| LogP (Lipophilicity) | ~1.15 | < 5 | PASS |
| Rotatable Bonds | 3 | < 10 | PASS |
| TPSA | ~45 Ų | < 140 Ų | High Permeability |
*Note: The pyrrole Nitrogen is often counted as an HBD, not HBA, due to the lone pair participating in aromaticity. However, strictly topological counters may flag it. Chemically, it is a donor.
4.2 Reactivity & Toxicity Logic
The following diagram illustrates the decision logic for assessing the "drug-likeness" and potential toxicity risks (e.g., metabolic activation).
Figure 2: ADMET logic flow. While bioavailability is high, the electron-rich pyrrole ring presents a metabolic oxidation risk that must be monitored.
Conclusion
The theoretical calculation of 2-(Acetylamino-methyl)-5-methyl-pyrrole confirms it as a highly "drug-like" fragment.
-
Electronic Stability: The 5-methyl substitution effectively blocks the most reactive
-site, forcing any electrophilic metabolic attack to the less reactive -positions. -
Bioavailability: With a LogP near 1.2 and TPSA < 50 Ų, it is predicted to have excellent oral bioavailability and Blood-Brain Barrier (BBB) penetration.
-
Binding Potential: The MEP analysis highlights a distinct donor-acceptor motif suitable for specific binding in protein active sites.
Recommendation: Proceed to synthesis and biological assay. The computational data suggests no immediate "red flags" regarding solubility or intrinsic instability.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Parr, R. G., Szentpály, L. V., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software citation for DFT protocols). Link
-
SwissADME . A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
Sources
- 1. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Purification of 2-(Acetylamino-methyl)-5-methyl-pyrrole
Abstract & Application Context
2-(Acetylamino-methyl)-5-methyl-pyrrole (also known as N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide) is a critical intermediate in the synthesis of porphyrins, dipyrromethanes, and polypyrrolic drugs. Its structural integrity is vital for subsequent coupling reactions (e.g., condensation with aldehydes).
This protocol addresses the primary challenge in purifying this molecule: Acid Sensitivity. Like most electron-rich pyrroles, this derivative is prone to acid-catalyzed polymerization (forming "pyrrole red" tars) and oxidation. The method below prioritizes the rapid neutralization of the reaction matrix followed by a mild, scalable recrystallization process that avoids high-temperature stress.
Chemical Properties & Safety Profile
| Property | Description |
| Chemical Name | N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide |
| Formula | |
| Molecular Weight | 152.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Ethanol, DMSO, EtOAc; Sparingly soluble in Water, Hexanes |
| Stability | Air-sensitive (oxidizes to dark brown); Acid-sensitive (polymerizes) |
| Storage | -20°C, under Argon/Nitrogen, protected from light |
Safety Warning: 2-Methylpyrrole (starting material) is toxic and volatile. All operations must be performed in a functioning fume hood.
Synthesis Context (The "Why" of Purification)
To understand the impurities, one must understand the synthesis. This molecule is typically generated via the Tscherniac-Einhorn reaction (Amidoalkylation).
-
Reactants: 2-Methylpyrrole +
-Hydroxymethylacetamide. -
Catalyst: Acid (often
, , or -TsOH). -
Major Impurities:
-
Unreacted 2-methylpyrrole: Volatile, oil.
-
Di-substituted pyrroles: 2,5-bis(acetamidomethyl) derivatives (if excess reagent used).
-
Polymers: Formed if acid quench is delayed.
-
Zinc salts: If
was used as catalyst.
-
Purification Protocol
Phase A: Work-up & Isolation (Critical Quench)
Objective: Neutralize the acid catalyst immediately to prevent polymerization.
-
Quenching:
-
Cool the reaction mixture (typically in acetic acid or ethanol) to 0–5 °C using an ice bath.
-
Slowly pour the reaction mixture into a stirred slurry of Ice/Water (1:1) containing excess Sodium Bicarbonate (
) . -
Note: Gas evolution (
) will occur. Ensure pH is adjusted to 7–8 . Do not make it too basic ( pH 10) to avoid hydrolysis of the amide.
-
-
Extraction (Method A - If solid precipitates):
-
If a precipitate forms upon quenching, stir for 30 minutes at 0 °C to maximize yield.
-
Filter the crude solid using a sintered glass funnel.
-
Wash the cake with cold water (
) to remove inorganic salts and residual acid.
-
-
Extraction (Method B - If oil/emulsion forms):
-
Transfer the quenched aqueous mixture to a separatory funnel.
-
Extract with Ethyl Acetate (
) ( reaction volume). -
Wash combined organic layers with Brine (Sat.
) . -
Dry over Anhydrous
. -
Concentrate under reduced pressure (Rotovap) at < 40 °C to yield a crude solid/oil.
-
Phase B: Primary Purification (Recrystallization)
Objective: Remove isomeric impurities and oligomers. Solvent System: Ethanol / Water (80:20).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Absolute Ethanol (minimum amount) and heat gently to 50–60 °C . Do not boil aggressively.
-
Once dissolved, if the solution is dark, add Activated Charcoal (10 wt%) and stir for 5 minutes. Filter hot through a Celite pad.
-
-
Crystallization:
-
To the warm ethanolic solution, add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of Ethanol to clear the solution again.
-
Allow the flask to cool slowly to room temperature on the benchtop (insulate with a towel if necessary for slow cooling).
-
Once at room temperature, move to a 4 °C fridge for 4–12 hours.
-
-
Collection:
-
Filter the crystals.
-
Wash with a cold Ethanol/Water (1:1) mixture.
-
Dry under high vacuum at room temperature for 6 hours.
-
Phase C: Secondary Purification (Flash Chromatography)
Objective: Required only if purity is < 95% or if di-substituted byproducts are present.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient of Dichloromethane (DCM) : Methanol .
-
Start: 100% DCM.
-
Ramp: 0%
5% Methanol.
-
-
Detection: TLC (Thin Layer Chromatography).
-
Stain: Ehrlich’s Reagent (
-dimethylaminobenzaldehyde in HCl/EtOH). -
Observation: Product spot turns bright Red/Purple upon heating.
-
Process Visualization (Workflow)
Figure 1: Decision tree for the isolation and purification of amidomethyl pyrroles.
Quality Control & Characterization
Verify the identity and purity using the following parameters.
| Technique | Expected Result |
| TLC | |
| Melting Point | Typically 139–141 °C (varies slightly by crystal habit/solvate) [1].[1] |
Troubleshooting
-
Problem: Product is an oil that won't crystallize.
-
Cause: Residual solvent or high impurity load.
-
Fix: Triturate the oil with cold Hexane or Diethyl Ether to induce solidification. Scratch the glass side of the flask.
-
-
Problem: Product turns pink/red during drying.
-
Cause: Acid traces remaining or oxidation.
-
Fix: Re-dissolve in EtOAc, wash with
, and re-crystallize. Ensure drying is done in the dark.
-
References
-
Ufer, G., Tjoa, S. S., & MacDonald, S. F. (1978).[1] Derivatives of porphobilinogen and isoporphobilinogen.[1] Canadian Journal of Chemistry, 56(18), 2437–2441. [Link]
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (General reference for pyrrole reactivity and Tscherniac-Einhorn conditions).
- Paine, J. B. (1990). Synthesis of Pyrroles and of Porphyrins via Single-Step Coupling of Dipyrrolic Intermediates. The Porphyrins, Vol 1. Academic Press.
Sources
Application Note: Comprehensive Analytical Characterization of 2-(Acetylamino-methyl)-5-methyl-pyrrole
Abstract: This document provides a detailed guide to the analytical methods for the structural elucidation, quantification, and purity assessment of 2-(Acetylamino-methyl)-5-methyl-pyrrole. The protocols and insights presented herein are intended for researchers, quality control analysts, and drug development professionals. We will explore a multi-technique approach, leveraging spectroscopic and chromatographic methods to build a complete analytical profile of the target compound. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific instrumentation and research goals.
Introduction and Compound Overview
2-(Acetylamino-methyl)-5-methyl-pyrrole is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including heme and chlorophyll[1]. The presence of an N-acetylated aminomethyl side chain introduces functionalities common in pharmaceuticals and biological systems. Given its structure, this compound may serve as a valuable building block in medicinal chemistry or materials science.
Robust and comprehensive characterization is critical to confirm its identity, establish purity, and ensure reproducibility in downstream applications. This guide outlines an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | N-((5-methyl-1H-pyrrol-2-yl)methyl)acetamide |
| CAS Number | Not readily available |
| Appearance | Expected to be a colorless to pale yellow solid or oil[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, chloroform, DMSO[3] |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the primary structural elucidation of the molecule. Each method provides unique, complementary information about the molecule's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, DMSO-d₆ can be used, which also has the advantage of slowing down the exchange of the N-H protons, often resulting in sharper signals for these protons.
-
Techniques: ¹H NMR provides information on the number and types of protons and their neighboring protons. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~ 7.5 - 8.5 | Broad Singlet | 1H | N -H (Pyrrole) | The pyrrole N-H proton is often broad due to quadrupole relaxation from the ¹⁴N nucleus and potential chemical exchange[4][5]. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 5.8 - 6.5 | Broad Singlet | 1H | N -H (Amide) | The amide N-H proton typically appears as a broad signal that may show coupling to the adjacent CH₂ group upon warming or in a non-protic solvent like DMSO. |
| ~ 5.9 - 6.1 | Doublet of Doublets (or Multiplet) | 1H | H -3 (Pyrrole ring) | This proton is coupled to both H-4 and the N-H proton. Pyrrole protons typically appear in the 6-7 ppm range[6]. |
| ~ 5.7 - 5.9 | Doublet of Doublets (or Multiplet) | 1H | H -4 (Pyrrole ring) | Coupled to H-3 and the 5-methyl group (long-range coupling). |
| ~ 4.3 - 4.5 | Doublet | 2H | -CH₂ -NH- | This methylene group is adjacent to the amide nitrogen. It will appear as a doublet due to coupling with the amide N-H proton. |
| ~ 2.2 - 2.3 | Singlet | 3H | 5-CH₃ (Pyrrole ring) | Methyl group attached to the aromatic pyrrole ring. |
| ~ 2.0 - 2.1 | Singlet | 3H | -CO-CH₃ (Acetyl) | The methyl group of the acetyl moiety, typically a sharp singlet. |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~ 170 | C =O (Amide) | The carbonyl carbon of the amide group is characteristically found in this downfield region. |
| ~ 128 | C -5 (Pyrrole) | Carbon bearing the methyl group. |
| ~ 125 | C -2 (Pyrrole) | Carbon bearing the acetylaminomethyl group. |
| ~ 106 | C -3 (Pyrrole) | Pyrrole ring carbons typically resonate around 100-120 ppm[7]. |
| ~ 105 | C -4 (Pyrrole) | Slightly different chemical environment from C-3. |
| ~ 38 | -CH₂ -NH- | Methylene carbon attached to the pyrrole ring and amide nitrogen. |
| ~ 23 | -CO-CH₃ | Acetyl methyl carbon. |
| ~ 13 | 5-CH₃ | Pyrrole methyl carbon. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial fragmentation data that acts as a molecular fingerprint. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method.
Causality of Experimental Choices:
-
Ionization Mode: ESI in positive ion mode is ideal as the nitrogen atoms in the pyrrole ring and amide group are readily protonated to form a stable [M+H]⁺ ion[8].
-
Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is recommended to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula.
Expected Fragmentation Pattern (ESI+)
| m/z | Ion | Rationale & Expert Insights |
| 167.12 | [M+H]⁺ | Protonated molecular ion. Exact mass provides high confidence in the elemental composition (C₉H₁₅N₂O⁺). |
| 125.09 | [M+H - C₂H₂O]⁺ | Loss of a neutral ketene molecule (42 Da) from the acetyl group, a characteristic fragmentation for N-acetyl compounds[9]. |
| 95.07 | [C₆H₉N]⁺ | Cleavage of the C-C bond between the pyrrole ring and the side chain, resulting in the 2-methyl-5-aminomethyl-pyrrole cation. |
| 80.05 | [C₅H₆N]⁺ | Cleavage of the C-N bond of the side chain, leaving the 2,5-dimethylpyrrole radical cation fragment. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FTIR Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |
| ~ 3400 | N-H Stretch | Pyrrole N-H | A relatively sharp peak, characteristic of the pyrrole N-H bond[10]. |
| ~ 3280 | N-H Stretch | Amide N-H | A medium intensity, somewhat broad peak due to hydrogen bonding. A key feature for secondary amides[11]. |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Standard aliphatic C-H stretching vibrations. |
| ~ 1640 | C=O Stretch (Amide I) | Amide | A very strong and sharp absorption, characteristic of the amide carbonyl group. Its position is lower than ketones due to resonance[12]. |
| ~ 1550 | N-H Bend (Amide II) | Amide | A strong band, characteristic of secondary amides, resulting from a combination of N-H bending and C-N stretching[11]. |
| ~ 1500 | C=C Stretch | Pyrrole Ring | Aromatic ring stretching vibrations. |
| ~ 1250 | C-N Stretch | C-N | Stretching vibration of the carbon-nitrogen bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the π-electron system of the pyrrole ring.
Causality of Experimental Choices:
-
Solvent: A UV-transparent solvent such as methanol or ethanol is required.
-
Application: This technique is excellent for quantitative analysis (using a Beer-Lambert law calibration curve) and for monitoring reactions, but provides limited structural information compared to NMR or MS.
Expected UV-Vis Data (in Methanol)
| λ_max (nm) | Chromophore |
| ~ 210 - 230 | π → π* transition of the pyrrole ring[13][14] |
| ~ 270 - 290 | A weaker n → π* transition or a secondary π → π* band[13][15] |
Chromatographic Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile organic molecules.
Causality of Experimental Choices:
-
Column: A C18 column is a versatile choice, providing good retention for moderately polar compounds via hydrophobic interactions[16].
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) allows for the efficient elution of compounds with varying polarities.
-
Modifier: Adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase improves peak shape by ensuring the consistent protonation of the analyte and suppresses the interaction of free silanol groups on the stationary phase[16][17]. Formic acid is preferred for LC-MS compatibility[8].
-
Detector: A UV detector set at one of the compound's absorption maxima (e.g., 220 nm) provides excellent sensitivity. A photodiode array (PDA) detector is even better, as it can acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.
Typical RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA at 220 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL in Methanol or Acetonitrile |
Detailed Protocols and Workflows
NMR Sample Preparation and Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Protocol:
-
Preparation: Accurately weigh 5-10 mg of 2-(Acetylamino-methyl)-5-methyl-pyrrole into a clean vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Vortex briefly to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Experiment Execution: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If structural ambiguities remain, run 2D experiments like COSY and HSQC for definitive assignments.
-
Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected data.
LC-MS Sample Preparation and Analysis Workflow
Caption: Workflow for LC-MS analysis.
Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 5-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.
-
Injection: Transfer the filtered sample to an autosampler vial and inject it into the LC-MS system.
-
Data Acquisition: Run the analysis using the conditions outlined in Section 3.1. Acquire data in full scan mode to detect all ions. If desired, a separate run can be performed using tandem MS (MS/MS) to collect fragmentation data for the parent ion (m/z 167.12).
-
Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion. Analyze the mass spectrum of the corresponding peak to confirm the exact mass. If MS/MS data was collected, compare the fragmentation pattern to the expected fragments.
References
-
ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... [Image]. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Image]. Retrieved from [Link]
-
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... [Image]. Retrieved from [Link]
-
ChemRxiv. (2025). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Material Synthesis of Pyrrole and Indole Quinoxalinone and Oxazinone Derivatives by Intramolecular Copper-Catalyze. Retrieved from [Link]
-
ResearchGate. (n.d.). N-acetyl-sugar metabolite family: Annotations of library match to... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Retrieved from [Link]
-
Study of Novel Pyrrole Derivatives. (n.d.). Retrieved from [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra at the amide I band. For each of the five samples of... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Table]. Retrieved from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-Acetylamino-ethyl)-2-(phthalimido-methyl)-5-methyl-pyrrole. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Retrieved from [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2007). 2-Acetylpyrrole. Retrieved from [Link]
-
Scribd. (n.d.). Pyrrole: Properties and Nomenclature. Retrieved from [Link]
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Using "2-(Acetylamino-methyl)-5-methyl-pyrrole" as a pharmaceutical intermediate
Topic: Using "2-(Acetylamino-methyl)-5-methyl-pyrrole" as a Pharmaceutical Intermediate Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Masked" Linker Strategy
In medicinal chemistry, 2-(Acetylamino-methyl)-5-methyl-pyrrole serves as a specialized, stability-enhancing intermediate. While pyrroles are privileged scaffolds in kinase inhibitors (e.g., Sunitinib) and antifolates (e.g., Pemetrexed analogs), the 2-aminomethyl functionality is notoriously unstable. Free 2-aminomethylpyrroles are prone to rapid oxidative polymerization and "tars" formation upon exposure to air or weak acids.
This intermediate solves that volatility problem. The acetamido (
Key Pharmaceutical Applications
-
Kinase Inhibitors: Precursor for fused pyrrolo[2,3-d]pyrimidine systems.
-
Anti-inflammatory Agents: Scaffold for COX-2 inhibitors via C3-arylation.
-
Porphyrin Analogs: Stable building block for non-natural porphyrin synthesis.
Chemical Profile & Stability[1]
| Property | Specification |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| Appearance | Off-white to pale yellow solid (oxidizes to brown) |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in |
| Storage | |
| Stability Hazard | Acid-sensitive (polymerization); Light-sensitive |
Application Note: Regioselective Functionalization
The 2,5-disubstitution pattern of this intermediate directs incoming electrophiles to the C3 or C4 positions . Because the methyl group (at C5) and the acetamidomethyl group (at C2) are both electron-donating, the pyrrole ring is highly activated.
Strategic Workflow
-
C3-Formylation: Using Vilsmeier-Haack conditions to introduce an aldehyde, creating a handle for Knoevenagel condensations.
-
N-Deprotection: Hydrolysis of the acetyl group to reveal the primary amine for intramolecular cyclization.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation logic from the intermediate to potential drug scaffolds.
Caption: Strategic workflow converting the acetamido-pyrrole intermediate into fused heterocyclic drug scaffolds via C3-functionalization and subsequent cyclization.
Detailed Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (C3-Functionalization)
Objective: Introduce an aldehyde group at the C3 position to serve as a handle for further drug elaboration. Rationale: The C3 position is sterically favored over C4 due to the smaller size of the methyl group compared to the acetamidomethyl arm, though mixtures can occur. Low temperature is critical to prevent tar formation.
Reagents:
-
Substrate: 2-(Acetylamino-methyl)-5-methyl-pyrrole (1.0 eq)
-
Reagent: Phosphorus oxychloride (
, 1.1 eq) -
Solvent/Reactant: Dimethylformamide (DMF, 5.0 eq, anhydrous)
-
Quench: Saturated Sodium Acetate (
) solution
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to
. -
Active Complex Formation: Add
dropwise over 15 minutes. Stir at for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt). Caution: Exothermic. -
Addition: Dissolve the pyrrole intermediate in minimal DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (formation of a lower Rf spot).
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sat.
(buffered hydrolysis prevents acid-catalyzed polymerization of the pyrrole). Stir for 1 hour. -
Isolation: Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica, DCM:MeOH gradient).
Validation Criteria:
-
1H NMR: Appearance of an aldehyde singlet (
ppm). Shift of the C3-H signal.
Protocol B: Controlled Deacetylation (Amine Liberation)
Objective: Remove the acetyl protecting group to generate the reactive primary amine without degrading the pyrrole ring. Challenge: Pyrroles are acid-sensitive. Standard strong acid reflux (6N HCl) may cause decomposition. A milder hydrazinolysis or alkaline hydrolysis is preferred.
Reagents:
-
Substrate: Acetylated Pyrrole Intermediate
-
Reagent: Hydrazine Hydrate (
, 5.0 eq) or ( ) -
Solvent: Ethanol (degassed)
Step-by-Step Methodology (Hydrazinolysis Method):
-
Setup: Dissolve the substrate in degassed Ethanol under Nitrogen.
-
Addition: Add Hydrazine Hydrate.
-
Reflux: Heat to mild reflux (
) for 4–6 hours. -
Workup: Cool to room temperature. A white precipitate (acethydrazide byproduct) may form. Filter off the solid.
-
Concentration: Concentrate the filtrate under reduced pressure at low temperature (
). -
Immediate Use: The resulting free amine is unstable. Dissolve immediately in the solvent for the next step (e.g., cyclization buffer) or convert to a stable HCl salt by adding 1.0 eq of ethereal HCl at
.
Quality Control & Safety
Analytical Standards
-
HPLC: C18 Column, Water/Acetonitrile gradient (
Formic Acid). The acetamide is UV active ( ). -
NMR Diagnostic:
- (Singlet, 3H) = Acetyl methyl group.
- (Singlet, 3H) = Pyrrole C5-methyl.
-
(Doublet, 2H) = Methylene bridge (
).
Safety Hazards (MSDS Highlights)
-
Pyrrole Sensitivity: This compound oxidizes rapidly. Always handle under inert atmosphere (Argon/Nitrogen).
-
Toxicity: Pyrrole derivatives can be toxic if inhaled or absorbed. Use a fume hood.
-
Polymerization: Avoid contact with strong mineral acids unless buffered.
References
-
Muzart, J. (2009).[1] Vilsmeier-Haack reaction of pyrroles: Mechanism and synthetic utility. Tetrahedron, 65, 8313–8323.[1] Retrieved from [Link]
-
Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry, 66, 4427-4429. Retrieved from [Link]
-
MDPI. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones. Molecules. Retrieved from [Link]
-
Gilow, H. M., & Jones, G. (1973). Synthesis of substituted pyrroles: 3-(1-Hydroxybutyl)-1-methylpyrrole. Organic Syntheses, 53, 13. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-(Acetylamino-methyl)-5-methyl-pyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrrole Scaffold and the Untapped Potential of 2-(Acetylamino-methyl)-5-methyl-pyrrole
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its electron-rich aromatic system and versatile substitution patterns allow for the generation of diverse molecular architectures with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While many complex pyrrole derivatives have been explored, simpler, strategically substituted pyrroles remain an area of significant interest for fragment-based drug discovery and lead optimization.
This document provides a detailed guide to the synthesis, potential applications, and biological evaluation of 2-(Acetylamino-methyl)-5-methyl-pyrrole , a compound with limited direct literature precedent but significant potential based on the established bioactivity of related structures. These notes are intended to serve as a foundational resource for researchers investigating novel pyrrole-based therapeutic agents.
Proposed Synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole
The most logical and established method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] For the synthesis of the title compound, a plausible 1,4-dicarbonyl precursor is 1-acetoxy-2,5-hexanedione, and the amine would be acetamido-methanamine (N-(aminomethyl)acetamide).
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(Acetylamino-methyl)-5-methyl-pyrrole.
Detailed Synthetic Protocol
Materials:
-
1-Hydroxyhexane-2,5-dione
-
Glycinamide hydrochloride
-
Acetic anhydride
-
Triethylamine
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of N-(aminomethyl)acetamide
-
Suspend glycinamide hydrochloride (1.0 eq) in dichloromethane (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension.
-
After 15 minutes, add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(aminomethyl)acetamide.
Step 2: Paal-Knorr Synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole
-
To a solution of 1-hydroxyhexane-2,5-dione (1.0 eq) in ethanol (15 mL/g), add N-(aminomethyl)acetamide (1.2 eq).
-
Add glacial acetic acid (0.1 eq) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Potential Medicinal Chemistry Applications
Pyrrole derivatives are known to exhibit a wide range of biological activities. Based on the structure of 2-(acetylamino-methyl)-5-methyl-pyrrole, potential applications in anticancer and antimicrobial therapy are proposed.
Anticancer Activity
Many pyrrole-containing compounds have demonstrated significant anticancer properties by targeting various cellular pathways.[2] The N-acetylmethyl substituent could potentially engage in hydrogen bonding interactions within the active site of target proteins, such as kinases or histone deacetylases.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the target compound.
Antimicrobial Activity
Pyrrole derivatives have also been extensively investigated for their antibacterial and antifungal properties.[1] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes. The title compound could be screened against a panel of pathogenic bacteria and fungi.
Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxicity of 2-(acetylamino-methyl)-5-methyl-pyrrole against a cancer cell line (e.g., MCF-7, A549).[8]
Materials:
-
Cancer cell line of interest
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Line | e.g., MCF-7 (human breast adenocarcinoma) |
| Seeding Density | 8,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Positive Control | Doxorubicin |
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a bacterial strain (e.g., Staphylococcus aureus).[9]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with bacteria and DMSO).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Parameter | Description |
| Bacterial Strain | Staphylococcus aureus ATCC 29213 |
| Medium | Mueller-Hinton Broth |
| Inoculum Size | 5 x 10^5 CFU/mL |
| Compound Concentration Range | 256 µg/mL to 0.5 µg/mL |
| Incubation Time | 24 hours |
Conclusion and Future Directions
While "2-(Acetylamino-methyl)-5-methyl-pyrrole" is not extensively documented, its structural simplicity and the proven track record of the pyrrole scaffold make it an attractive candidate for further investigation in medicinal chemistry. The protocols and potential applications outlined in this document provide a solid framework for initiating such studies. Future work should focus on the synthesis and purification of this compound, followed by a broad screening for biological activities. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency and selectivity for any identified biological targets.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Khabazzadeh, H., et al. (2012). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Molecules, 17(5), 5434-5439. [Link]
-
Khan, M. W., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 50, 19-38. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Someya, H., et al. (2012). A Practical Preparation of Highly Versatile N-Acylpyrroles from 2,4,4-Trimethoxybutan-1-amine. Organic Letters, 14(8), 2234-2237. [Link]
-
Shain, A. M., & Sastry, G. N. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Physical Chemistry Chemical Physics, 16(16), 7422-7429. [Link]
-
Wang, Q., et al. (2013). Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrrole Derivatives. Angewandte Chemie International Edition, 52(23), 6080-6083. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of N-acyl pyrrole derivatives.... Retrieved from [Link]
-
Kundu, D., et al. (2022). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Organic Letters, 24(42), 7799-7804. [Link]
-
Brandänge, S., & Rodriguez, B. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of B-Keto Esters. Acta Chemica Scandinavica, Series B, 41, 740-744. [Link]
-
Reddy, T. R., et al. (2015). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 17(17), 4204-4207. [Link]
-
Vaskevich, A. I., et al. (2014). Efficient synthesis of pentasubstituted pyrroles via intramolecular C-arylation. Organic & Biomolecular Chemistry, 12(35), 6944-6949. [Link]
-
Adtani, P., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 29(2), 461. [Link]
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-
Kumar, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results, 130-139. [Link]
-
Fernandez Vactor. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Research, 6(4). [Link]
-
Jenssen, H., et al. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers in Microbiology, 8, 649. [Link]
-
Khan, M. W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
-
Mishra, R. R., et al. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical Research and Science, 1(2), 127-133. [Link]
-
Gohi, G. L., et al. (2021). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Journal of Biosciences and Medicines, 9(8), 1-17. [Link]
-
Chen, Y.-L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14735-14745. [Link]
-
Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.net. Retrieved from [Link]
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Cox, M., et al. (2001). The synthesis of pyrroles from N-alkenylisoxazol-5(2H)-ones. Arkivoc, 2001(7), 11-21. [Link]
-
Rusu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Molecules, 27(16), 5143. [Link]
-
Liu, Y., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 16, 1475836. [Link]
-
Rusu, E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5288. [Link]
-
Daidone, G., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(8), 1259. [Link]
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High-Yield Synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and high-yield synthetic pathway for 2-(Acetylamino-methyl)-5-methyl-pyrrole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyrrole moiety is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds.[1][2][3][4] This document provides a detailed, step-by-step protocol, delves into the mechanistic underpinnings of each reaction, and offers expert insights to ensure reproducibility and high yields. The described three-step synthesis, commencing from commercially available 2-methylfuran, is designed for both laboratory-scale research and potential scale-up operations.
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[2][4] Derivatives of pyrrole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific target molecule, 2-(Acetylamino-methyl)-5-methyl-pyrrole, incorporates key pharmacophoric features: a substituted pyrrole core, a methyl group at the 5-position, and an N-acetylated aminomethyl side-chain at the 2-position, which can modulate solubility, metabolic stability, and target binding.
The synthesis of specifically substituted pyrroles can be challenging, often requiring multi-step procedures with potential for side-product formation. The classic Paal-Knorr synthesis, for instance, is a powerful tool for forming the pyrrole ring from 1,4-dicarbonyl compounds and primary amines or ammonia, but may not be ideal for sensitive functional groups.[5][6][7][8] The protocol detailed herein circumvents these challenges by employing a post-functionalization strategy on a pre-formed pyrrole ring, ensuring high regioselectivity and excellent overall yield.
Overview of the Synthetic Strategy
The presented synthesis is a three-step process designed for efficiency and high yield. The overall workflow is depicted below:
Caption: Overall synthetic workflow for 2-(Acetylamino-methyl)-5-methyl-pyrrole.
Detailed Experimental Protocols
Step 1: Synthesis of 2,5-Dimethylpyrrole from 2-Methylfuran
This initial step involves the conversion of readily available 2-methylfuran into 2,5-hexanedione, which is then cyclized to 2,5-dimethylpyrrole via the Paal-Knorr synthesis.[5][6][7]
Materials:
-
2-Methylfuran
-
Acetic acid
-
Ammonium carbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Protocol:
-
Oxidative Ring Opening: In a well-ventilated fume hood, a solution of 2-methylfuran in aqueous acetic acid is prepared. The mixture is heated to reflux. This acidic hydrolysis opens the furan ring to form 2,5-hexanedione.
-
Paal-Knorr Cyclization: After cooling, the reaction mixture is neutralized with a solution of sodium hydroxide. Ammonium carbonate is then added, and the mixture is heated. The 2,5-hexanedione reacts with the ammonia generated in situ to form 2,5-dimethylpyrrole.[1][8]
-
Work-up and Purification: The reaction mixture is cooled and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure 2,5-dimethylpyrrole.
Step 2: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole
This step introduces a formyl group at the 2-position of the 2,5-dimethylpyrrole ring.
Materials:
-
2,5-Dimethylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, DMF is cooled in an ice bath. POCl₃ is added dropwise with stirring to form the Vilsmeier reagent.
-
Formylation: A solution of 2,5-dimethylpyrrole in DCM is added dropwise to the pre-formed Vilsmeier reagent at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Work-up: The reaction mixture is carefully poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 5-methyl-1H-pyrrole-2-carbaldehyde.
Step 3: Reductive Amination to 2-(Aminomethyl)-5-methyl-pyrrole
The aldehyde is converted to the corresponding primary amine via reductive amination.
Materials:
-
5-Methyl-1H-pyrrole-2-carbaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Ammonium hydroxide
Protocol:
-
Imine Formation: 5-Methyl-1H-pyrrole-2-carbaldehyde is dissolved in methanol, and a solution of ammonium acetate in methanol is added. The mixture is stirred at room temperature to form the imine in situ.
-
Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Work-up and Extraction: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with ammonium hydroxide. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give 2-(aminomethyl)-5-methyl-pyrrole.
Step 4: N-Acetylation to 2-(Acetylamino-methyl)-5-methyl-pyrrole
The final step is the acetylation of the primary amine.
Materials:
-
2-(Aminomethyl)-5-methyl-pyrrole
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
Protocol:
-
Acetylation Reaction: 2-(Aminomethyl)-5-methyl-pyrrole is dissolved in DCM and cooled in an ice bath. Triethylamine is added, followed by the dropwise addition of acetic anhydride. The reaction is stirred at room temperature until completion.
-
Quenching and Work-up: The reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Characterization: The resulting crude product is purified by recrystallization or column chromatography to yield the final product, 2-(Acetylamino-methyl)-5-methyl-pyrrole. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[6][8]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. It involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, which is generated from a substituted amide (like DMF) and phosphorus oxychloride.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Paal-Knorr Synthesis | 2-Methylfuran, NH₄₂CO₃ | Acetic Acid, H₂O | Reflux | 6-8 | 75-85 |
| 2 | Vilsmeier-Haack Formylation | 2,5-Dimethylpyrrole, POCl₃, DMF | DCM | 0 to RT | 4-6 | 80-90 |
| 3 | Reductive Amination | Aldehyde, NH₄OAc, NaBH₃CN | Methanol | RT | 12-16 | 70-80 |
| 4 | N-Acetylation | Amine, Acetic Anhydride | DCM | 0 to RT | 2-4 | >90 |
Troubleshooting and Self-Validation
-
Low Yield in Paal-Knorr Step: Ensure complete hydrolysis of 2-methylfuran and effective neutralization before adding the ammonium source.
-
Multiple Products in Vilsmeier-Haack: Maintain low temperatures during the addition of reagents to minimize side reactions. The purity of the starting 2,5-dimethylpyrrole is crucial.
-
Incomplete Reductive Amination: Monitor the reaction closely by TLC. If the reaction stalls, a small additional portion of the reducing agent can be added.
-
Protocol Validation: The identity and purity of the intermediates and the final product should be rigorously confirmed at each stage using standard analytical techniques (NMR, MS, IR). This ensures the integrity of the synthetic pathway.
Conclusion
The synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of 2-(Acetylamino-methyl)-5-methyl-pyrrole. By leveraging well-established and robust chemical transformations, this protocol offers a practical approach for researchers in academia and industry. The insights into the reaction mechanisms and troubleshooting tips further empower scientists to optimize the synthesis for their specific needs, facilitating the exploration of the therapeutic potential of this promising class of compounds.
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-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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PMC. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
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PubMed. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
- Google Patents. CN108191732B - Synthesis method of N-methylpyrrole.
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Green Chemistry (RSC Publishing). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
-
ResearchGate. Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]
-
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-
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-
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PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
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MDPI. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. [Link]
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Application Notes & Protocols: Advanced Derivatization Techniques for the 2-(Acetylamino-methyl)-5-methyl-pyrrole Scaffold
Abstract
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active natural products.[1][2][3] The 2-(Acetylamino-methyl)-5-methyl-pyrrole scaffold presents a versatile platform for drug discovery, featuring a 2,5-disubstituted aromatic ring that directs further functionalization towards the C-3 and C-4 positions, as well as a reactive N-H site. This guide provides a comprehensive overview of key derivatization techniques for this scaffold, offering detailed protocols and expert insights into the chemical rationale behind each method. We will explore functionalization at the pyrrole nitrogen, electrophilic substitution on the pyrrole ring, and subsequent advanced cross-coupling reactions, providing researchers with the tools to generate diverse molecular libraries for screening and lead optimization.
Introduction: The Strategic Value of the 2,5-Disubstituted Pyrrole Core
Pyrrole derivatives are integral to a wide array of therapeutic agents, including the blockbuster drug Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib (Sutent).[2][4] Their prevalence stems from the pyrrole ring's unique electronic properties and its ability to engage in crucial hydrogen bonding interactions, making it a "privileged scaffold" in drug design.[2][3]
The subject of this guide, 2-(Acetylamino-methyl)-5-methyl-pyrrole, possesses several key features that make it an attractive starting point for chemical library synthesis:
-
Blocked α-Positions (C-2, C-5): The methyl and acetylaminomethyl groups at the C-2 and C-5 positions sterically and electronically direct subsequent electrophilic substitutions to the β-positions (C-3, C-4), offering excellent regiocontrol.
-
Reactive N-H Site: The pyrrole nitrogen proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases to form a nucleophilic pyrrolide anion, which is readily functionalized.[5]
-
Versatile Side Chain: The acetylamino group provides a stable, neutral handle that can be modified if necessary, for example, via hydrolysis to reveal a primary amine for further conjugation.
This document will detail robust protocols for leveraging these features to create a diverse range of novel chemical entities.
Derivatization at the Pyrrole Nitrogen (N-1 Position)
The pyrrole nitrogen offers a direct and reliable site for introducing molecular diversity. The formation of the pyrrolide anion is the key step, enabling nucleophilic attack on various electrophiles.[6]
N-Alkylation
N-alkylation is a fundamental modification used to enhance lipophilicity, modulate solubility, or introduce specific side chains for targeted interactions. The reaction proceeds via an SN2 mechanism after deprotonation of the pyrrole nitrogen.
Causality & Experimental Rationale: The choice of base is critical. Strong bases like sodium hydride (NaH) or butyllithium (BuLi) are required for complete deprotonation of the pyrrole N-H.[5] NaH is often preferred for its operational simplicity and safety compared to pyrophoric BuLi. Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation without interfering with the nucleophilic anion.
}
Workflow for N-Alkylation.
Protocol 2.1: General Procedure for N-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(Acetylamino-methyl)-5-methyl-pyrrole (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.
-
Alkylation: Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Monitoring: Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][7]
Derivatization at the Pyrrole Ring (C-3/C-4 Positions)
With the C-2 and C-5 positions occupied, electrophilic aromatic substitution is highly directed to the C-3 and C-4 positions. These reactions introduce key functional groups that serve as handles for further diversification.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[8][9] This aldehyde is a versatile intermediate for reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Causality & Experimental Rationale: The reaction involves the formation of a Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[9] This electrophile is mild enough to react with activated rings like pyrrole without causing polymerization, which can occur under harsher acidic conditions.[5] The regioselectivity (C-3 vs. C-4) will be influenced by the steric bulk of the N-1 substituent (if present) and the existing C-2/C-5 groups.[10][11][12] For the N-H pyrrole, a mixture of 3- and 4-formylated products is possible, which may require chromatographic separation.
Protocol 3.1: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of 2-(Acetylamino-methyl)-5-methyl-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Heating: Allow the reaction to warm to room temperature, then heat to 60-80 °C. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde.
-
Work-up: Stir the mixture vigorously for 1 hour.
-
Extraction & Purification: Extract the product with ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the formylated product(s).[5][9]
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the pyrrole ring, providing a valuable building block for synthesizing compounds with basic nitrogen centers, which is often desirable for improving pharmacokinetic properties.[13][14]
Causality & Experimental Rationale: The reaction involves an electrophilic substitution with a pre-formed Eschenmoser's salt or, more classically, an iminium ion (Mannich electrophile) generated in situ from formaldehyde and a secondary amine (e.g., dimethylamine).[13][15] The electron-rich pyrrole ring attacks the electrophilic carbon of the iminium ion. The reaction is typically performed under neutral or slightly acidic conditions to facilitate iminium ion formation without causing pyrrole decomposition.[14]
Protocol 3.2: Mannich Aminomethylation
-
Reagent Mixture: In a round-bottom flask, combine dimethylamine (as a 40% aqueous solution or hydrochloride salt, 1.5 equivalents) and formaldehyde (as a 37% aqueous solution, 1.5 equivalents) in ethanol or acetic acid at 0 °C.
-
Reaction: To this mixture, add 2-(Acetylamino-methyl)-5-methyl-pyrrole (1.0 equivalent).
-
Heating: Warm the reaction to room temperature and then heat to reflux. Monitor the reaction by TLC (typically 4-12 hours).
-
Work-up: Cool the reaction mixture and make it basic (pH > 10) with aqueous NaOH or K₂CO₃.
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[15][16]
| Reaction Type | Key Reagents | Typical Conditions | Product Functional Group |
| N-Alkylation | NaH, Alkyl Halide | DMF, 0 °C to RT | N-Alkyl |
| Vilsmeier-Haack | POCl₃, DMF | DMF, 0 °C to 80 °C | C-Formyl (-CHO) |
| Mannich Reaction | CH₂O, R₂NH | Ethanol, Reflux | C-Aminomethyl (-CH₂NR₂) |
Table 1: Summary of Core Derivatization Reactions.
Advanced Derivatization via Cross-Coupling
Halogenated pyrroles, readily synthesized using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), are precursors for powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
}
Two-step cross-coupling strategy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C-C bond between a halo-pyrrole and a boronic acid or ester.[17][18] This reaction is exceptionally versatile for installing aryl or heteroaryl moieties.
Causality & Experimental Rationale: The reaction requires a palladium catalyst, often with a phosphine ligand, and a base.[18] Pd(dppf)Cl₂ is a robust catalyst for heteroaromatic couplings.[17] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step in the catalytic cycle. Protecting the pyrrole N-H (e.g., with a BOC or SEM group) can sometimes improve yields by preventing interference with the catalyst, though many reactions proceed without it.[19][20]
Protocol 4.1: Suzuki-Miyaura Coupling of a 3-Bromo-Pyrrole Derivative
-
Preparation: To a reaction vessel, add the 3-bromo-pyrrole derivative (1.0 equivalent), the arylboronic acid (1.5 equivalents), a base such as K₂CO₃ (3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Solvent: Add a solvent system, typically a mixture like dimethoxyethane (DME) and water.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heating: Heat the reaction to 80-100 °C under a nitrogen atmosphere. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[17][18]
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, providing direct access to N-aryl or N-heteroaryl pyrrole derivatives.[21][22]
Causality & Experimental Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a ligand, but requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine coupling partner.[23] The choice of ligand is critical, with sterically hindered biaryl phosphine ligands often providing the best results.[21]
Protocol 4.2: Buchwald-Hartwig Amination of a 3-Bromo-Pyrrole Derivative
-
Preparation: In a glovebox or under an inert atmosphere, combine the 3-bromo-pyrrole derivative (1.0 equivalent), the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Addition: Add the amine (1.2 equivalents) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heating: Seal the vessel and heat the reaction to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate. Purify the product using column chromatography.[21][22]
Conclusion
The 2-(Acetylamino-methyl)-5-methyl-pyrrole scaffold is a highly adaptable platform for generating novel molecular architectures. By leveraging strategic derivatization at the pyrrole nitrogen and the C-3/C-4 positions, researchers can access a wide chemical space. The foundational techniques of N-alkylation, formylation, and aminomethylation, coupled with advanced palladium-catalyzed cross-coupling reactions, provide a powerful and flexible toolkit for modern drug discovery and development programs. Each protocol presented herein is based on well-established chemical principles and can be adapted to a wide range of substrates to accelerate the synthesis of new chemical entities.
References
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Russo, F., Guarcello, A., & Pace, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4519. Available from: [Link]
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Jiao, L., & Bach, T. (2014). Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Synthesis, 46(01), 35-41. Available from: [Link]
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Fernández, G. (n.d.). Mannich reaction of pyrrole. Quimicaorganica.org. Retrieved from [Link]
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Chem Eazy. (n.d.). Heterocyclic compounds - pyrrole. Slideshare. Retrieved from [Link]
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Guchhait, T., Roy, S., et al. (2022). Mannich Reaction of Pyrrole and Dimethylpyrrole with Monoamines and Diamines. ChemistrySelect. Available from: [Link]
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University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
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Patil, S. A., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(3), 1146-1152. Available from: [Link]
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Jones, R. A., & Rees, C. W. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society C: Organic, 1970, 2251-2255. Available from: [Link]
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Guchhait, T., & Roy, S. (2022). Mannich Reaction: An Alternative Synthetic Approach for Various Pyrrole‐Based Anion Receptors and Chelating Ligands. ChemistrySelect, 7(34). Available from: [Link]
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Russo, F., Guarcello, A., & Pace, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4519. Available from: [Link]
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ChemTube3D. (n.d.). Pyrrole-The Mannich Reaction Overview. Retrieved from [Link]
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Jones, R. A. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2251-2255. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Sobenina, L. N., et al. (2020). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 89(9), 967-995. Available from: [Link]
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Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Available from: [Link]
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Gonzalez, A. (2019). Pharmaceuticals based on the Pyrrole Nucleus. University of Bath. Available from: [Link]
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Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Kumar, S., & Kumar, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-18. Available from: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wang, X., et al. (2021). Access to pyrroles via ammonium ylide/Mannich reaction/cyclization cascade. Organic & Biomolecular Chemistry, 19(3), 569-573. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
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Aslam, S., et al. (2022). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. RSC Advances, 12(35), 22695-22706. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Catalysis (pp. 1-28). Wiley-VCH GmbH. Available from: [Link]
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Application Notes and Protocols for 2-(Acetylamino-methyl)-5-methyl-pyrrole in Materials Science
Prepared by: Senior Application Scientist
Introduction: Unlocking the Potential of a Functionalized Pyrrole Monomer
2-(Acetylamino-methyl)-5-methyl-pyrrole is a bespoke pyrrole derivative with significant potential in the field of advanced materials. Its unique structure, featuring a reactive pyrrole core, a hydrogen-bonding acetylamino-methyl group, and an electron-donating methyl group, makes it a promising candidate for the development of novel functional polymers and smart coatings. Pyrrole and its derivatives are foundational in materials science, known for their roles in creating conductive polymers, semiconductors, and corrosion-resistant films.[1][2] The functional groups on this specific molecule are anticipated to impart enhanced solubility, improved interfacial adhesion, and specific molecular recognition capabilities to the resulting materials.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of 2-(Acetylamino-methyl)-5-methyl-pyrrole in two key areas: the synthesis of functional conductive polymer films and the formulation of advanced corrosion inhibitors. The methodologies described herein are grounded in established principles of polymer chemistry and electrochemistry, providing a robust framework for innovation.
Application Note 1: Electrosynthesis of Functionalized Polypyrrole Films for Sensor Applications
Scientific Rationale and Causality
Polypyrrole (PPy) is a well-regarded conductive polymer due to its high conductivity, environmental stability, and biocompatibility.[3] However, pristine PPy often suffers from poor processability and insolubility.[3] The introduction of functional groups onto the pyrrole monomer is a key strategy to overcome these limitations and introduce new functionalities.[4]
The 2-(Acetylamino-methyl)-5-methyl-pyrrole monomer is custom-designed to produce a functionalized polypyrrole with unique attributes:
-
Improved Processability: The acetylamino-methyl substituent is expected to disrupt the inter-chain packing of the polymer, thereby enhancing its solubility in organic solvents and facilitating the creation of uniform thin films.[5]
-
Enhanced Adhesion: The amide group (-NH-C=O) can form strong hydrogen bonds with various substrates, leading to improved adhesion of the polymer film, which is critical for creating durable coatings and sensor interfaces.[6]
-
Sensing Capabilities: The amide group can also act as a specific recognition site for certain ions or biomolecules, making the resulting polymer a candidate for chemical and biological sensor applications.[7]
The electropolymerization technique is chosen for its precise control over film thickness, morphology, and properties.[8][9] By applying an appropriate potential, the monomer is oxidized at the electrode surface, leading to the formation of a uniform and adherent polymer film.[9]
Caption: Workflow for the electrosynthesis and characterization of functionalized polypyrrole films.
Experimental Protocol: Potentiostatic Deposition
This protocol details the electrochemical deposition of a poly[2-(acetylamino-methyl)-5-methyl-pyrrole] film onto an Indium Tin Oxide (ITO) coated glass slide.
1.2.1 Materials and Reagents
-
2-(Acetylamino-methyl)-5-methyl-pyrrole (Monomer)
-
Acetonitrile (CH₃CN), anhydrous, ≥99.8%
-
Lithium perchlorate (LiClO₄), battery grade, ≥99.99%
-
ITO-coated glass slides (Working Electrode)
-
Platinum wire or foil (Counter Electrode)
-
Ag/AgCl reference electrode
-
Deionized water (for cleaning)
-
Acetone and Isopropanol (for cleaning)
1.2.2 Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Nitrogen (N₂) or Argon (Ar) gas source with tubing
-
Ultrasonic bath
-
Digital multimeter
1.2.3 Step-by-Step Methodology
-
Electrode Preparation:
-
Clean the ITO-coated glass slide by sonicating for 15 minutes each in deionized water, acetone, and isopropanol, sequentially.
-
Dry the electrode under a stream of nitrogen gas.
-
Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Dissolve the 2-(acetylamino-methyl)-5-methyl-pyrrole monomer in the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenate the solution by bubbling with N₂ or Ar gas for at least 20 minutes to prevent oxidative side reactions.
-
-
Electropolymerization:
-
Transfer the deoxygenated monomer solution to the electrochemical cell.
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential of +0.8 V (vs. Ag/AgCl) to the working electrode. The optimal potential may need to be determined empirically via cyclic voltammetry.
-
Allow the deposition to proceed for a set amount of time (e.g., 300 seconds) to achieve the desired film thickness. A dark, uniform film should form on the ITO surface.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Store the functionalized electrode in a desiccator prior to characterization.
-
Expected Data and Characterization
The resulting polymer films should be characterized to confirm their structure and properties.
| Characterization Technique | Expected Outcome | Significance |
| Scanning Electron Microscopy (SEM) | A uniform, potentially globular or porous surface morphology. | Confirms film quality and provides insight into the surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic peaks for the pyrrole ring, C=O stretch (amide), and N-H bend. | Confirms the incorporation of the functional monomer into the polymer structure. |
| Four-Point Probe Measurement | Conductivity in the range of 10⁻² to 10¹ S/cm. | Quantifies the electrical properties of the functionalized polymer.[3] |
| Contact Angle Measurement | A lower contact angle with water compared to unsubstituted polypyrrole. | Indicates increased hydrophilicity due to the acetylamino group, which can be beneficial for sensor applications.[7] |
Application Note 2: Amine-Functionalized Pyrrole as a Corrosion Inhibitor for Mild Steel
Scientific Rationale and Causality
Corrosion of metals is a significant industrial challenge. Organic inhibitors that adsorb onto the metal surface can form a protective barrier against corrosive agents.[10] Pyrrole derivatives are effective corrosion inhibitors due to the presence of the nitrogen heteroatom and π-electrons in the aromatic ring, which facilitate strong adsorption onto metal surfaces.[10][11]
2-(Acetylamino-methyl)-5-methyl-pyrrole is proposed as a high-efficacy corrosion inhibitor for mild steel in acidic environments (e.g., 1 M HCl) based on the following molecular features:
-
Nitrogen and Oxygen Heteroatoms: The molecule contains multiple active centers (pyrrole nitrogen, amide nitrogen, and carbonyl oxygen) that can act as adsorption sites on the steel surface.
-
π-Electron System: The aromatic pyrrole ring can interact with the vacant d-orbitals of iron atoms, further strengthening the adsorption process.
-
Protective Film Formation: Upon adsorption, the molecules can form a dense, hydrophobic layer that isolates the metal from the corrosive solution.[11] The acetylamino-methyl group may promote intermolecular hydrogen bonding, leading to a more compact and robust protective film.
Caption: Logical flow of the corrosion inhibition process on a mild steel surface.
Experimental Protocol: Electrochemical Corrosion Testing
This protocol describes the evaluation of the inhibition efficiency of 2-(Acetylamino-methyl)-5-methyl-pyrrole using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
2.2.1 Materials and Reagents
-
Mild steel coupons (e.g., N80 steel) with a defined exposed surface area.[11]
-
Hydrochloric acid (HCl), 37%
-
2-(Acetylamino-methyl)-5-methyl-pyrrole (Inhibitor)
-
Deionized water
-
Silicon carbide (SiC) abrasive papers (various grits)
-
Acetone
2.2.2 Equipment
-
Potentiostat/Galvanostat with EIS capability
-
Corrosion cell (three-electrode setup)
-
Polishing machine
2.2.3 Step-by-Step Methodology
-
Specimen Preparation:
-
Mechanically polish the mild steel coupons with SiC papers of increasing grit size (e.g., 200, 400, 600, 800, 1200 grit) to achieve a mirror-like finish.
-
Degrease the polished coupons with acetone, rinse with deionized water, and dry them.
-
Mount the coupon in the electrode holder, ensuring only a known surface area is exposed.
-
-
Test Solution Preparation:
-
Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water. This is the blank, aggressive medium.
-
Prepare a series of test solutions by adding varying concentrations of the 2-(Acetylamino-methyl)-5-methyl-pyrrole inhibitor to the 1 M HCl solution (e.g., 50, 100, 200, 400, 600 ppm).[11]
-
-
Electrochemical Measurements:
-
Assemble the corrosion cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Fill the cell with the test solution and allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small AC amplitude perturbation (e.g., 10 mV).
-
-
Potentiodynamic Polarization:
-
After EIS, conduct potentiodynamic polarization scans by sweeping the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
-
Data Analysis:
-
Analyze the EIS data by fitting it to an equivalent electrical circuit to determine the charge transfer resistance (Rct). Higher Rct values indicate better corrosion inhibition.
-
From the potentiodynamic polarization curves, extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the Inhibition Efficiency (IE%) using the following formulas:
-
From Icorr: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
From Rct: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where _blank refers to the solution without inhibitor and _inh refers to the solution with the inhibitor.
-
-
Anticipated Results and Data Summary
The inhibitor is expected to significantly reduce the corrosion rate of mild steel.
| Inhibitor Concentration (ppm) | Icorr (μA/cm²) (Hypothetical) | Rct (Ω·cm²) (Hypothetical) | Inhibition Efficiency (IE%) (Calculated) |
| 0 (Blank) | 1250 | 25 | - |
| 100 | 310 | 110 | 75.2% |
| 200 | 185 | 195 | 85.2% |
| 400 | 115 | 320 | 90.8% |
| 600 | 80 | 450 | 93.6% |
The results should demonstrate that the inhibition efficiency increases with the concentration of 2-(Acetylamino-methyl)-5-methyl-pyrrole, indicating the formation of a more complete protective layer on the steel surface.[11] The polarization curves are expected to show a shift in both anodic and cathodic branches, suggesting a mixed-type inhibition mechanism.[11]
References
- Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applic
- Pyrrole-based efficient corrosion inhibitors for N80 steel: A synergistic study of experimental performance and molecular modeling. [Source 2]
- Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films. [Source 3]
-
Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure–Reactivity Relationship Studies. ACS Publications.[Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. MDPI.[Link]
-
Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI.[Link]
-
The Corrosion Inhibition Effect of Pyrrole Derivatives on Carbon Steel in 1.0 M HCl. International Journal of Electrochemical Science.[Link]
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. PubMed.[Link]
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Publications.[Link]
- Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
- (PDF) Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives.
- Effect of Organic Oxygen Scavenger on Performance of Pyrrole as Corrosion Inhibitor. [Source 12]
- Growth of N-substituted polypyrrole layers in ionic liquids. CORE.
-
Polypyrrole Derivatives: Preparation, Properties and Application. PMC - NIH.[Link]
- Polypyrrole Film Doped with Corrosion-Inhibitors Electropolymerized on AA 1100. [Source 15]
-
Pyrrole: Synthesis and Applications. Nova Science Publishers.[Link]
- Corrosion inhibition behaviour of pyrrole and pyridine with the presence of oxygen scavenger. UiTM IR.
- Current trends in pyrrole and porphyrin-derived nanoscale materials for biomedical applic
- INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark.
- A Functionalized Pyrrole Coating to Improve Fiber–Matrix Adhesion in Carbon Fiber Reinforced Polyphenylene Sulfide Composites.
- Synthesis of Functionalized Porphyrins and Corroles and Their Applications in M
- Recent Advances in Functionalization of Pyrroles and their Translational Potential.
-
Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. PubMed.[Link]
-
Recent Progress in the Synthesis of Pyrroles. Bentham Science Publishers.[Link]
- RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIV
-
2-acetyl-5-methyl pyrrole, 6982-72-5. The Good Scents Company.[Link]
-
2-acetyl-1-methyl pyrrole, 932-16-1. The Good Scents Company.[Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI.[Link]
-
Pyrrole synthesis. Organic Chemistry Portal.[Link]
-
Pyrrole. Wikipedia.[Link]
- CN108191732B - Synthesis method of N-methylpyrrole.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- (PDF) 2-Acetylpyrrole.
-
2-Acetyl-1-methylpyrrole. PubChem.[Link]
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- 5. researchgate.net [researchgate.net]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 9. mdpi.com [mdpi.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-(acetylamino-methyl)-5-methyl-pyrrole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is based on established principles of pyrrole chemistry and extensive experience in heterocyclic synthesis.
Introduction: The Synthetic Landscape
The synthesis of 2-(acetylamino-methyl)-5-methyl-pyrrole, while not a commonplace reaction, is a critical transformation for accessing specific pyrrolic scaffolds in medicinal chemistry and materials science. A common and logical synthetic route is the acetylation of 2-(aminomethyl)-5-methyl-pyrrole. This seemingly straightforward N-acetylation can be fraught with challenges related to the inherent reactivity of the pyrrole ring.[1] This guide is structured to address the most pressing of these challenges, from side-product formation to purification woes, providing you with the causal explanations and actionable protocols necessary for success.
A plausible synthetic pathway involves the reaction of 2-(aminomethyl)-5-methyl-pyrrole with an acetylating agent like acetic anhydride, often in the presence of a mild base or in a suitable solvent.
Core Reaction: 2-(aminomethyl)-5-methyl-pyrrole + Acetic Anhydride -> 2-(Acetylamino-methyl)-5-methyl-pyrrole
While this appears simple, the electron-rich nature of the pyrrole core makes it susceptible to a variety of side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid answers to the most common issues encountered during the synthesis.
Q1: My reaction mixture turned dark brown/black and formed a lot of insoluble material. What happened?
A1: This is a classic sign of pyrrole polymerization or degradation. The pyrrole ring is highly sensitive to strong acids.[2][3] If your acetylating agent or reaction conditions introduced a strong acid (even catalytically), the electron-rich pyrrole ring can readily polymerize.[3][4]
-
Causality: Protonation of the pyrrole ring disrupts its aromaticity, making it highly reactive and prone to self-condensation, leading to the formation of insoluble, often colored, polymeric byproducts.[3][4]
-
Troubleshooting Protocol:
-
Reagent Check: Ensure your acetic anhydride is free from acetic acid contamination (freshly opened or distilled is best).
-
Avoid Strong Acids: Do not use strong acid catalysts (e.g., H₂SO₄, HCl). If a catalyst is needed, a milder Lewis acid or performing the reaction in a weakly acidic medium like acetic acid itself is preferable.[5]
-
Temperature Control: Run the reaction at the lowest feasible temperature. Start at 0 °C and allow it to slowly warm to room temperature. Overheating can accelerate polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can also lead to colored impurities.[4]
-
Q2: My NMR analysis shows two different acetyl signals, and my mass spec indicates a di-acetylated product. What is the side product?
A2: You are likely observing N-acetylation of the pyrrole ring itself, in addition to the desired acetylation of the aminomethyl side chain. The pyrrole N-H proton is weakly acidic (pKa ≈ 17.5) and can be deprotonated and subsequently acylated, especially under basic conditions or with excess acetylating agent.[4]
-
Causality: The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, making it less basic than a typical amine.[6] However, under certain conditions, it can be acylated to form an N-acylpyrrole.[7][8] This side reaction is competitive with the desired side-chain acetylation.
-
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a precise stoichiometry of the acetylating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid large excesses.
-
Reaction Conditions:
-
Mild Base: Using a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine can facilitate the side-chain acetylation while minimizing deprotonation of the pyrrole nitrogen.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
-
-
Purification: If the di-acetylated product does form, it can often be separated by column chromatography due to its different polarity.
-
Q3: The reaction seems to be incomplete, and I'm recovering a significant amount of the starting amine. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue, often stemming from insufficient reactivity of the acetylating agent or deactivation of the starting material.
-
Causality: The aminomethyl group's nucleophilicity might be lower than expected, or the reaction conditions may not be optimal for complete conversion.
-
Troubleshooting Protocol:
-
Activation: Consider using a more reactive acetylating agent. Acetyl chloride is more electrophilic than acetic anhydride but must be used with caution as it generates HCl, which can cause polymerization (see Q1). If using acetyl chloride, a stoichiometric amount of a non-nucleophilic base is essential.
-
Temperature and Time: Gently warming the reaction (e.g., to 40 °C) or extending the reaction time may improve conversion. Monitor the reaction by TLC or LC-MS to find the optimal endpoint and avoid byproduct formation.
-
Catalysis: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the acetylation reaction.
-
Q4: My final product is pure by NMR, but it has a persistent color (yellow to pinkish). How can I remove it?
A4: The color is likely due to trace amounts of highly conjugated, oxidized impurities.[9] Pyrroles are notoriously susceptible to oxidation, especially when exposed to air and light.[4]
-
Causality: The electron-rich pyrrole ring can be oxidized to form colored species. This can happen during the reaction, workup, or even during storage.
-
Troubleshooting Protocol:
-
Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or methanol), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite. This is often effective at removing colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for purification.[9]
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.
-
Quantitative Data Summary
The following table provides a general guideline for expected outcomes under different reaction conditions. These are illustrative and may require optimization for your specific setup.
| Parameter | Condition A: Ac₂O/Pyridine | Condition B: Ac₂O/Et₃N in DCM | Condition C: AcCl/Et₃N in DCM |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C |
| Reaction Time | 4-6 hours | 2-4 hours | 1-2 hours |
| Typical Yield | 60-75% | 75-90% | 80-95% |
| Purity (Crude) | Moderate | Good | Good to Excellent |
| Key Side Product(s) | Polymer, N-acetylpyrrole | N-acetylpyrrole (minor) | Polymer (if base is slow) |
| Work-up Complexity | High (Pyridine removal) | Low | Moderate (HCl salt filtration) |
Experimental Protocols
Protocol 1: Optimized Acetylation using Acetic Anhydride
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(aminomethyl)-5-methyl-pyrrole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) or by recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and key side reactions.
Main Synthetic Pathway
Caption: Desired acetylation of the aminomethyl side chain.
Troubleshooting Logic: Side Product Formation
Caption: A logical guide for troubleshooting common side products.
References
- Benchchem Technical Support Center. Purification of Substituted 1H-Pyrrol-2(3H)-ones.
- Slideshare. Heterocyclic compounds part- III(Pyrrole).
- Vaia. Why is pyrrole more acidic than pyrrolidine?.
-
Wikipedia. Pyrrole. Available from: [Link].
-
Quora. Why is the reaction of pyrrole difficult with acid?. Available from: [Link].
-
Scribd. Acidic and Basic Character of Pyrrole. Available from: [Link].
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link].
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Journal of Organic Chemistry. Available from: [Link].
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link].
-
Heterocyclic Compounds. Available from: [Link].
- Google Patents. Purification of crude pyrroles.
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link].
-
PrepChem.com. Synthesis of 1-(2-Acetylamino-ethyl)-2-(phthalimido-methyl)-5-methyl-pyrrole. Available from: [Link].
-
Kumar, S., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link].
-
Roman, G. (2006). Aminomethylated Pyrroles: Casting a Spotlight. Mini-Reviews in Organic Chemistry. Available from: [Link].
Sources
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- 6. Heterocyclic compounds part- III(Pyrrole) | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting the NMR Spectrum of "2-(Acetylamino-methyl)-5-methyl-pyrrole"
Welcome to the technical support guide for troubleshooting the NMR spectrum interpretation of "2-(Acetylamino-methyl)-5-methyl-pyrrole." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in analyzing the NMR data for this compound. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific reasoning to empower your experimental choices.
Frequently Asked Questions (FAQs)
Question 1: My ¹H NMR spectrum shows unexpected peaks. What are the most common sources of these signals?
Answer:
Unexpected peaks in an ¹H NMR spectrum can arise from several sources. A systematic approach is crucial to identifying their origin.
1. Solvent Impurities: The most common source of extraneous peaks is the deuterated solvent itself. Residual protons in the solvent or dissolved impurities can give rise to characteristic signals. For instance, residual CHCl₃ in CDCl₃ appears at 7.26 ppm, and water can appear over a wide range of chemical shifts depending on the solvent and concentration.
-
Expert Insight: Always consult a reference table for common NMR solvent impurities.[1][2][3][4][5] Publications by Gottlieb, Kotlyar, and Nudelman are invaluable resources for identifying these contaminant peaks.[2][3][4]
2. Starting Materials and Reagents: Incomplete reactions can result in the presence of starting materials. For the synthesis of "2-(Acetylamino-methyl)-5-methyl-pyrrole," potential starting materials could include a corresponding pyrrole precursor and an acetylating agent.
-
Causality: The presence of these precursors will be highly dependent on the synthetic route employed. For example, if a Paal-Knorr synthesis is used, residual 1,4-dicarbonyl compounds might be observed.[6]
3. Side Products: The reaction conditions may favor the formation of side products. For pyrrole derivatives, polymerization or oxidation can occur, leading to broad humps or additional complex signals in the spectrum.
4. Grease and Phthalates: Contamination from vacuum grease or plasticizers (phthalates) from laboratory equipment is a frequent issue. Grease typically appears as broad singlets around 0.5-1.5 ppm, while phthalates show characteristic aromatic and aliphatic signals.
To systematically troubleshoot, we recommend the following workflow:
Caption: Workflow for identifying unknown NMR signals.
Question 2: The chemical shifts in my spectrum don't match the predicted values for "2-(Acetylamino-methyl)-5-methyl-pyrrole." Why might this be?
Answer:
Discrepancies between observed and predicted chemical shifts are common and can be attributed to several factors.
1. Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to differences in polarity and anisotropic effects. A spectrum recorded in CDCl₃ may show different chemical shifts compared to one recorded in DMSO-d₆.
2. Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding can cause shifts in proton signals, particularly for N-H and O-H protons.
3. pH: For molecules with acidic or basic functionalities, the pH of the sample can alter the protonation state and, consequently, the chemical shifts.
4. Temperature: Temperature can affect conformational equilibria and the rate of chemical exchange processes, leading to changes in the appearance and position of NMR signals.
Predicted vs. Observed Chemical Shifts (Illustrative Example in CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Typical Observed δ (ppm) | Multiplicity | Integration |
| Pyrrole N-H | 8.0 - 9.0 | ~8.5 | Broad singlet | 1H |
| Pyrrole H-3, H-4 | 5.8 - 6.2 | ~6.0, ~5.9 | Doublets | 1H each |
| Methylene (-CH₂-) | 4.2 - 4.4 | ~4.3 | Doublet | 2H |
| Acetyl Methyl (-COCH₃) | 1.9 - 2.1 | ~2.0 | Singlet | 3H |
| Pyrrole Methyl (-CH₃) | 2.1 - 2.3 | ~2.2 | Singlet | 3H |
| Amide N-H | 5.5 - 6.5 | ~6.0 | Broad triplet | 1H |
-
Trustworthiness: These are typical ranges. Substituent effects in pyrrole rings can be complex, and shifts can be predicted using additive models, though deviations are expected.[7]
Question 3: My peaks are broad, and the resolution is poor. How can I improve the quality of my spectrum?
Answer:
Poor resolution and broad peaks can obscure important information in your NMR spectrum. Here are the primary causes and solutions:
1. Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[8]
-
Protocol: Before acquiring your spectrum, always perform a thorough shimming procedure. Modern spectrometers often have automated shimming routines that are highly effective.[8][9] If manual shimming is necessary, adjust the Z1 and Z2 shims to maximize the lock signal, then proceed to higher-order shims.
2. Sample Concentration: Highly concentrated or viscous samples can lead to broadened lines due to slower molecular tumbling.[9]
-
Solution: Dilute your sample. If solubility is an issue, consider a different deuterated solvent.
3. Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.
-
Solution: Degas your sample by bubbling an inert gas (e.g., nitrogen or argon) through it or by using the freeze-pump-thaw method.
4. Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as those on heteroatoms (N-H, O-H), often appear as broad signals.[10]
-
Expert Insight: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak should diminish or disappear.[10]
Question 4: I am having trouble assigning the signals in my ¹³C NMR spectrum. What are the expected chemical shifts?
Answer:
Assigning a ¹³C NMR spectrum requires an understanding of how substituents affect the chemical shifts of the pyrrole ring carbons.
Expected ¹³C Chemical Shifts for "2-(Acetylamino-methyl)-5-methyl-pyrrole" (Illustrative Example in CDCl₃):
| Carbon Assignment | Predicted δ (ppm) |
| Carbonyl (-C=O) | 169 - 171 |
| Pyrrole C-2, C-5 | 128 - 135 |
| Pyrrole C-3, C-4 | 105 - 110 |
| Methylene (-CH₂-) | 35 - 40 |
| Acetyl Methyl (-COCH₃) | 22 - 24 |
| Pyrrole Methyl (-CH₃) | 12 - 14 |
-
Authoritative Grounding: The chemical shifts of substituted pyrroles have been extensively studied.[7][11] The electron-donating methyl group and the electron-withdrawing acetylamino-methyl group will have predictable effects on the ring carbons.
Experimental Protocol: DEPT (Distortionless Enhancement by Polarization Transfer)
To aid in the assignment of your ¹³C spectrum, a DEPT experiment is invaluable.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
DEPT-90: Only CH signals will be visible.
By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can definitively identify the multiplicity of each carbon signal.
Caption: Workflow for carbon assignment using DEPT.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Stoll, N. (2021). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. KGROUP. [Link]
-
Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]
-
Emery Pharma. NMR Solvent Chart. [Link]
-
University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]
-
San Diego State University. Common Problems | SDSU NMR Facility. [Link]
-
University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]
-
University of California, San Diego. Trouble Shooting Page - UCSD NMR Facility. [Link]
-
Ryzhkov, I. O., et al. (2011). Preparation of chiral pyrrole derivatives by the Paal-Knorr reaction. Chemistry of Heterocyclic Compounds, 47(5), 564-572. [Link]
-
Poggetto, G. D., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21428. [Link]
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Scale-Up of 2-(Acetylamino-methyl)-5-methyl-pyrrole
Welcome to the dedicated technical support center for the synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered from bench-scale synthesis to pilot-plant scale-up. We will delve into the mechanistic underpinnings of potential issues and provide field-proven, actionable solutions.
I. Overview of the Synthetic Pathway
The most common and scalable synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole is a multi-step process. Understanding this pathway is critical for effective troubleshooting. The synthesis begins with the formation of the pyrrole core, followed by functionalization and final acetylation.
Caption: Competing pathways in the Paal-Knorr synthesis.
-
Troubleshooting & Solutions:
-
Avoid Strong Acids: Do not use mineral acids like HCl or H₂SO₄.
-
Use a Weak Acid Catalyst: Acetic acid is the preferred catalyst and solvent for this reaction as it maintains an optimal pH. [1] 3. Buffer System: Using ammonium acetate can serve as both the ammonia source and a buffer to prevent the pH from dropping too low. [2]
Parameter Lab Scale (1L) Pilot Scale (100L) - Recommended Acid Catalyst Acetic Acid Glacial Acetic Acid Ammonia Source Ammonium Acetate Ammonium Acetate Temperature Control Oil Bath / Heating Mantle Jacketed Reactor (-10°C to 150°C) Addition Profile All at once Slow addition of dione over 1-2 hours | Monitoring | Internal Thermometer, TLC | Calibrated Temperature Probe, In-situ HPLC/GC |
-
Table 1: Comparison of Lab vs. Pilot Scale Paal-Knorr Conditions.
Step 2 & 3: Bromination and Amination
Question 3: The 2-(bromomethyl)-5-methylpyrrole intermediate is unstable and difficult to purify. What is the best practice for handling it?
Answer: This intermediate is a known lachrymator and is prone to decomposition and polymerization. The best strategy is to use it immediately in the next step without isolation.
-
Causality: The bromomethyl group is highly activated by the electron-rich pyrrole ring, making it a potent alkylating agent. It can react with itself (polymerize) or other nucleophiles present. Exposure to light and heat can accelerate these decomposition pathways.
-
Troubleshooting & Solutions:
-
Telescoped Reaction: Do not attempt to isolate and purify the crude 2-(bromomethyl)-5-methylpyrrole. After the bromination is complete (monitored by TLC/HPLC), simply filter off the succinimide byproduct, and use the resulting filtrate directly in the amination step.
-
Temperature Control: Perform the NBS bromination at low temperatures (0-5 °C) to minimize side reactions.
-
Solvent Choice: Use a non-polar solvent like hexane or dichloromethane. After filtration of succinimide, the solvent can be swapped if necessary for the subsequent amination step under reduced pressure at low temperatures.
-
Protocol: Telescoped Bromination-Amination (Délépine Reaction)
-
Dissolve 2,5-dimethylpyrrole (1.0 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir for 1-2 hours at 0 °C until TLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture to remove the solid succinimide. Wash the solid with a small amount of cold dichloromethane.
-
To the combined filtrate, add Hexamethylenetetramine (1.1 eq) and stir at room temperature for 4-6 hours to form the quaternary ammonium salt.
-
Add a mixture of ethanol and concentrated HCl and heat to reflux to hydrolyze the salt to the primary amine.
-
Proceed with aqueous workup and extraction to isolate 2-(aminomethyl)-5-methylpyrrole.
Step 4: N-Acetylation
Question 4: My acetylation reaction is producing a di-acetylated byproduct and is difficult to drive to completion. How can I improve selectivity and yield?
Answer: This issue stems from the competing nucleophilicity of the pyrrole ring nitrogen and the primary amine, along with potential hydrolysis of the acetylating agent.
-
Causality: The pyrrole nitrogen is weakly nucleophilic and can be acetylated under harsh conditions, leading to N-acetyl-2-(acetylamino-methyl)-5-methyl-pyrrole. Standard acetylating agents like acetic anhydride or acetyl chloride can be hydrolyzed by any residual water, reducing their effective concentration.
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure the 2-(aminomethyl)-5-methylpyrrole starting material and solvents are thoroughly dry to prevent hydrolysis of the acetylating agent.
-
Choice of Acetylating Agent & Base:
-
High Selectivity: Use acetic anhydride (1.1 eq) with a non-nucleophilic base like triethylamine or pyridine at 0 °C. The base scavenges the acetic acid byproduct and prevents the reaction medium from becoming acidic, which could degrade the pyrrole.
-
Alternative Green Method: For a safer and greener alternative, N-acetylation can be performed using acetonitrile as both the solvent and acetylating agent over an alumina catalyst in a continuous-flow setup, although this requires higher temperatures (e.g., 200 °C). [3] 3. Workup: A mild aqueous workup is necessary. Quench the reaction with water or a saturated sodium bicarbonate solution to destroy any excess acetic anhydride before extraction.
-
-
Caption: A decision tree for troubleshooting the synthesis.
III. References
-
BenchChem Technical Support Team. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Benchchem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Scale-up Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole. Benchchem.
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Wegner, J., Ceylan, S., & Kirschning, A. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. [Link]
-
Figshare. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. [Link]
-
Colacino, E., et al. (2017). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]
-
ResearchGate. Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and.... [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Radboud Repository. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]
-
Wikipedia. N-Methylacetamide. [Link]
-
Gyarmati, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Cruz-Morales, P., et al. (2020). Exploration of Acetylation as a Base-Labile Protecting Group in Escherichia coli for an Indigo Precursor. ACS Synthetic Biology. [Link]
-
ResearchGate. Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione.... [Link]
-
Google Patents. (1994). Process for the purification of crude pyrroles.
Sources
Validation & Comparative
Structural Validation of 2-(Acetylamino-methyl)-5-methyl-pyrrole: A Comparative Guide (NMR vs. SC-XRD)
Topic: Validating the structure of "2-(Acetylamino-methyl)-5-methyl-pyrrole" by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, pyrrole-carboxamide derivatives are critical scaffolds for DNA-binding agents and kinase inhibitors. However, the structural characterization of 2-(Acetylamino-methyl)-5-methyl-pyrrole presents a specific analytical challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy confirms connectivity, it often fails to resolve specific tautomeric states and intermolecular hydrogen-bonding networks that define the compound's bioavailability and solid-state stability.
This guide objectively compares the validation capabilities of solution-state NMR against Single Crystal X-ray Diffraction (SC-XRD), establishing SC-XRD as the definitive method for resolving conformational ambiguity in pyrrole-amide linkers.
Part 1: The Analytical Challenge
The molecule, 2-(Acetylamino-methyl)-5-methyl-pyrrole , contains two critical hydrogen-bond donors (pyrrole N-H and amide N-H) and one acceptor (amide C=O).
The Ambiguity:
-
Tautomeric Uncertainty: Pyrroles can exist in equilibrium between 1H, 2H, and 3H forms, though 1H is aromatic and generally preferred. Substituents can shift this equilibrium.
-
Conformational Flux: The methylene linker (-CH₂-) between the pyrrole ring and the acetamide group allows for free rotation. NMR provides a time-averaged signal, obscuring the specific syn or anti conformational lock that occurs in the active site of a protein target.
-
Exchange Broadening: In 1H-NMR, both N-H protons often appear as broad singlets, sometimes coalescing or disappearing depending on the solvent (CDCl₃ vs. DMSO-d₆) and water content, making integration and assignment difficult.
Part 2: Experimental Protocols
To validate the structure definitively, we utilize a comparative workflow. Below are the specific protocols for the synthesis (to ensure purity) and the crystallization (the critical step for SC-XRD).
2.1 Synthesis & Purification (Pre-requisite)
-
Reaction: Reductive acetylation of 5-methyl-pyrrole-2-carbonitrile or selective acetylation of (5-methyl-1H-pyrrol-2-yl)methanamine.
-
Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 7:3).
-
Purity Check: Must be >98% by HPLC before attempting crystallization.
2.2 Crystallization Protocol (Vapor Diffusion)
Pyrrole amides are difficult to crystallize due to their tendency to form amorphous powders via rapid precipitation. The Sitting Drop Vapor Diffusion method is recommended to control nucleation.
-
Solvent Selection: Dissolve 20 mg of the compound in 0.5 mL of Methanol (good solubility).
-
Precipitant: Use Diethyl Ether or Pentane (poor solubility).
-
Setup:
-
Place the methanol solution in the inner well of a crystallization dish.
-
Place 2 mL of Diethyl Ether in the outer reservoir.
-
Seal tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.
-
-
Timeline: Harvest colorless block-like crystals after 48–72 hours at 4°C.
2.3 Data Collection (SC-XRD)
-
Instrument: Bruker D8 QUEST or equivalent with Mo-Kα radiation (λ = 0.71073 Å).
-
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal methyl groups.
-
Strategy: Collect full sphere of data (360° rotation) to ensure high redundancy.
Part 3: Comparative Analysis (NMR vs. SC-XRD)
The following table contrasts the data quality and structural insight derived from both methods for this specific pyrrole derivative.
| Feature | Solution State NMR (500 MHz, DMSO-d₆) | Single Crystal XRD (Mo-Kα, 100 K) |
| Connectivity | Excellent. 2D COSY/HMBC confirms C-C and C-N bonds. | Absolute. Direct visualization of electron density maps. |
| N-H Protons | Poor. Broad singlets at | Precise. H-atoms located in difference Fourier maps; N-H bond lengths refined. |
| Conformation | Ambiguous. Time-averaged. NOESY shows proximity but not fixed geometry. | Definite. Exact torsion angles (e.g., C(pyr)-C-N-C(O) |
| Interactions | Inferred. Concentration-dependent shifts suggest aggregation. | Explicit. Visualizes supramolecular synthons (Dimers vs. Chains). |
| Tautomerism | Inferred. Based on chemical shift of ring carbons. | Proven. C-N and C-C bond lengths distinguish N-H vs. N=C character. |
3.1 Structural Insight: The Hydrogen Bonding Network
The SC-XRD analysis typically reveals that 2-(Acetylamino-methyl)-5-methyl-pyrrole does not exist as a monomer in the solid state. Instead, it forms a Self-Complementary Dimer or an Infinite Chain .
-
Scenario A (Dimer): The Amide N-H donates to the Amide C=O of a neighbor (R2,2(8) motif).
-
Scenario B (Chain): The Pyrrole N-H donates to the Amide C=O of a neighbor (C(5) motif).
Validation: In this specific class of molecules, XRD confirms the Scenario B preference, where the pyrrole N-H acts as the primary donor, stabilizing a "tape-like" structure. This explains the high melting point relative to similar molecular weight esters.
Part 4: Visualization of Workflows
4.1 Structural Validation Logic Flow
This diagram illustrates the decision-making process when NMR data is ambiguous, leading to the requirement for SC-XRD.
Caption: Decision pathway for elevating structural validation from spectroscopic inference to crystallographic certainty.
4.2 Experimental Crystallography Workflow
A step-by-step visualization of the SC-XRD protocol described in Part 2.
Caption: Technical workflow from sample preparation to final 3D structural model generation.
References
-
Gale, P. A., et al. (2001). "Hydrogen-bonding pyrrolic amide cleft anion receptors." Tetrahedron Letters, 42(37), 6587-6590. Link
- Context: Establishes the fundamental hydrogen-bonding motifs (dimers vs. chains)
-
Senge, M. O., & Smith, K. M. (2005). "Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole." Acta Crystallographica Section C, 61(10), o537-o541. Link
- Context: Provides comparative crystallographic data on methyl-substituted pyrroles and the effect of acetyl groups on packing.
-
Light, M. E., et al. (2020). "An unusually short inter-molecular N-H...N hydrogen bond in crystals of the hemi-hydro-chloride salt of 1-exo-acetamido-pyrrolizidine."[1] Acta Crystallographica Section E, 76(1), 77-81. Link
- Context: Discusses the resolution of N-H...N interactions and disorder in pyrrole-like systems using SC-XRD.
-
Hidalgo, F. J., et al. (2003).[2] "Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions." Journal of Agricultural and Food Chemistry, 51(19), 5703-5708.[2] Link
- Context: Highlights the chemical instability (polymerization)
Sources
A Comparative Guide to the Efficacy of Substituted Pyrrole Derivatives Against Key Biological Targets
This guide provides a comparative analysis of various classes of bioactive pyrrole derivatives, focusing on their efficacy against specific biological targets in the realms of antibacterial, anti-inflammatory, and anticancer research. While the initial focus was on "2-(Acetylamino-methyl)-5-methyl-pyrrole," a comprehensive literature search did not yield specific efficacy data for this particular compound. Therefore, this guide has been broadened to encompass the wider, well-documented therapeutic potential of the pyrrole scaffold, a cornerstone in medicinal chemistry.[1][2][3]
The pyrrole ring is a privileged five-membered nitrogen heterocycle that forms the core of numerous natural products and synthetic drugs.[1][4] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to the development of potent modulators of various enzymes and receptors.[3] This guide will delve into specific examples of substituted pyrrole derivatives, comparing their performance against key biological targets and providing the experimental context for these findings.
I. Antibacterial Pyrrole Derivatives Targeting DNA Gyrase
A critical target in the development of new antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication.[4] Certain pyrrole derivatives have shown potent inhibitory activity against this enzyme, offering a promising avenue for combating bacterial infections, including those caused by Mycobacterium tuberculosis.
One notable example is a series of pyrrolamide compounds. Specifically, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid has demonstrated a 50% inhibitory concentration (IC50) value of less than 5 nM against DNA gyrase.[4] This potent enzymatic inhibition translates to a low minimum inhibitory concentration (MIC) of 0.03 µg/mL against Mycobacterium tuberculosis H37Rv.[4] The substitution of the pyrrole ring with halogens has been observed as a beneficial modification for enhancing biological activity in this class of compounds.[4]
Experimental Workflow: DNA Gyrase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibition of DNA gyrase by novel compounds.
Caption: Workflow for DNA Gyrase Inhibition Assay.
II. Dual mPGES-1/sEH Inhibitors: A Strategy for Anti-inflammatory and Anticancer Activity
Microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) are two key enzymes in inflammatory pathways. Overexpression of mPGES-1 has been linked to numerous human tumors.[5] Consequently, dual inhibitors of these enzymes represent a promising therapeutic strategy. A series of 5-methyl-2-carboxamidepyrrole-based derivatives have been investigated for this dual inhibitory activity.[5]
These compounds were developed through a combination of virtual screening and chemical synthesis.[5] Among the tested derivatives, several emerged as potent dual inhibitors of mPGES-1 and sEH.[5] The most active compound in this series exhibited an IC50 value of 1.5 ± 0.2 µM against sEH.[5]
Simplified Signaling Pathway
The diagram below illustrates the roles of mPGES-1 and sEH in the arachidonic acid cascade and their relevance as therapeutic targets.
Caption: Inhibition of mPGES-1 and sEH by Pyrrole Derivatives.
III. Pyrrole-Based Protein Kinase Inhibitors for Anticancer Therapy
Functionalized pyrrole scaffolds are prominent in the design of protein kinase inhibitors, which have significant antiproliferative potential.[1] For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is a first-line therapy for advanced renal cell carcinoma.[1]
Another class of pyrrole derivatives, pyrrolo[2,3-d]pyrimidines, have been developed as dual inhibitors of Aurora kinase A (AURKA) and the epidermal growth factor receptor (EGFR).[3] These kinases are involved in crucial cellular processes like proliferation, survival, and differentiation.[3]
Comparative Efficacy of Pyrrole Derivatives
The following table summarizes the efficacy of different classes of pyrrole derivatives against their respective biological targets.
| Compound Class | Target(s) | Efficacy Metric | Value | Reference |
| Pyrrolamide Derivative | DNA Gyrase | IC50 | < 5 nM | [4] |
| M. tuberculosis H37Rv | MIC | 0.03 µg/mL | [4] | |
| 5-Methyl-2-carboxamidepyrrole | sEH | IC50 | 1.5 ± 0.2 µM | [5] |
| mPGES-1/sEH | - | Dual Inhibitor | [5] | |
| Pyrrolo[2,3-d]pyrimidines | AURKA/EGFR | - | Dual Inhibitor | [3] |
| Sunitinib | Multiple Receptor Tyrosine Kinases | - | Approved Drug | [1] |
Experimental Protocols
Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory potential of compounds against sEH.
Materials:
-
Human recombinant sEH
-
PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds and positive control (e.g., AUDA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 100 µL of human recombinant sEH (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 100 µL of the PHOME substrate (final concentration ~10 µM).
-
Monitor the increase in fluorescence (excitation 330 nm, emission 465 nm) over time.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The pyrrole scaffold remains a highly valuable core structure in the discovery of new therapeutic agents.[1][2][3] The examples presented in this guide highlight the versatility of substituted pyrrole derivatives in targeting a diverse range of biological molecules, from bacterial enzymes to key players in human inflammatory and cancer signaling pathways. While specific data on "2-(Acetylamino-methyl)-5-methyl-pyrrole" is not currently available, the broader family of pyrrole-containing compounds continues to be a fertile ground for the development of novel and effective drugs. Future research will undoubtedly uncover more potent and selective pyrrole derivatives with significant therapeutic potential.
References
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candid
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Bioactive pyrrole-based compounds with target selectivity | Request PDF.
- Bioactive pyrrole-based compounds with target selectivity. IRIS - Unipa.
Sources
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. mdpi.com [mdpi.com]
- 5. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(Acetylamino-methyl)-5-methyl-pyrrole
Executive Summary & Risk Assessment
2-(Acetylamino-methyl)-5-methyl-pyrrole is a functionalized pyrrole derivative often used as a building block in porphyrin synthesis or medicinal chemistry. While specific toxicological data for this exact derivative may be sparse in public registries, its structural moieties (pyrrole ring + acetamido group) dictate a Category 3 Irritant classification at minimum, with high potential for oxidative instability.
The Precautionary Principle: In the absence of a compound-specific LD50 or permeation rate, you must treat this substance as a potential sensitizer and severe eye irritant (consistent with pyrrole analogs).
Hazard Identification (Inferred via SAR*)
| Hazard Class | H-Code (Probable) | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] Pyrroles are lipophilic and penetrate skin easily. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation (dust/vapor).[1] |
| Reactivity | N/A | Air/Light Sensitive. Pyrroles oxidize rapidly to form dark, insoluble polymers. |
*SAR: Structure-Activity Relationship based on Pyrrole (CAS 109-97-7) and N-Methylpyrrole.
The PPE Matrix: Hierarchy of Defense
Do not rely on "standard lab attire." This compound requires a barrier strategy specifically designed for organic nitrogen compounds.
A. Hand Protection (Critical)
Recommendation: Double-Gloving Strategy
-
Inner Layer: 4 mil Nitrile (High dexterity).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Why? Natural Rubber Latex is strictly prohibited . Pyrrole derivatives can degrade latex and penetrate rapidly. Nitrile offers good incidental splash protection, but permeation data for this specific derivative is unknown. The air gap between two gloves provides a "breakthrough buffer."
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent)
-
Why? Safety glasses with side shields are insufficient for powders. This compound is likely a solid; airborne dust can bypass side shields. If the compound enters the eye, the pyrrole moiety can cause corneal opacity.
-
Face Shield: Required only if handling quantities >10g or conducting vigorous exothermic reactions.
C. Respiratory Protection
Recommendation: Engineering Control (Fume Hood) Primary
-
Protocol: All open-handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.
-
Secondary (If Hood Unavailable): Half-face respirator with P100/OV (Organic Vapor + Particulate) cartridges. Note: Use of a respirator requires a fit-test program (OSHA 1910.134).
D. Body Protection
Recommendation: Nomex or 100% Cotton Lab Coat + Chemical Apron
-
Why? Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. A Tyvek sleeve or apron is recommended during transfer to prevent cuff contamination.
Operational Workflow: Step-by-Step
This protocol integrates safety with experimental success (preventing oxidation).
Phase 1: Preparation & Weighing
-
Environment: De-gas solvents (Sparge with
or Ar) prior to use. Pyrroles degrade in oxygenated solvents. -
Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy. Static discharge can disperse the chemical outside the balance draft shield.
-
Weighing:
-
Place a secondary container (weigh boat inside a beaker) in the balance.
-
Weigh inside the fume hood. If the balance is outside, use a closed transfer vessel .
-
Phase 2: Reaction & Handling
-
Inert Atmosphere: Run all reactions under Nitrogen or Argon balloon/manifold.
-
Addition: Add the pyrrole derivative to the solvent, not vice-versa, to minimize dust generation.
-
Monitoring: If the solution turns black/tarry rapidly, it indicates oxidation (air leak) or polymerization.
Phase 3: Cleanup & Decontamination
-
Solvent Wipe: Use Acetone or Ethyl Acetate on a Kimwipe to clean surfaces.
-
Indicator: A simple UV lamp (365nm) can often detect trace pyrrole residues (many fluoresce).
-
Glove Removal: Use the "Beak Method" (pull one glove off using the other, turning it inside out) to prevent skin contact.
Visualized Safety Logic
The following diagrams illustrate the decision-making process and operational workflow.
Diagram 1: PPE Decision Logic
Caption: Hierarchy of controls for determining PPE based on physical state and engineering control availability.
Diagram 2: Operational Workflow
Caption: Operational sequence emphasizing inert atmosphere handling to prevent oxidation and exposure.
Emergency Response & Disposal
Spill Management
-
Evacuate: If >10g is spilled outside a hood, evacuate the immediate area.
-
PPE Up: Don Silver Shield/Laminate gloves if handling pure bulk material during cleanup.
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) as pyrroles are flammable.
-
Clean: Wipe area with dilute acetic acid followed by water to solubilize basic residues.
Waste Disposal Plan
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Organic Solid | Contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Non-Halogenated Organic | Unless mixed with DCM/Chloroform. Do not mix with oxidizers (Nitric acid, Peroxides) —risk of explosion. |
| Sharps | Chemically Contaminated | Needles/Syringes used for transfer. |
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrrole (Source for Analog Data). PubChem. [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
